Pal-Glu(OSu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H42N2O7 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1 |
InChI Key |
KLBZDGJNRTVIAJ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pal-Glu(OSu)-OH
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical tools employed in peptide modification is paramount. Pal-Glu(OSu)-OH, a key synthetic intermediate, plays a crucial role in the development of long-acting peptide therapeutics. This guide elucidates its mechanism of action, not as a pharmacologically active agent, but as a sophisticated chemical building block for peptide acylation.
Core Function: A Chemoselective Acylating Agent
This compound, chemically known as (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, is not a drug but a fatty acid-amino acid conjugate activated for amide bond formation.[1][2][3][4][5] Its primary role is to attach a palmitoyl group (a C16 fatty acid) via a glutamic acid spacer to a target peptide. This process is integral to the synthesis of Liraglutide, a well-known glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes.
The "mechanism of action" of this compound is, therefore, a chemical one: the highly efficient and specific acylation of a primary amine. This is facilitated by the N-hydroxysuccinimide (OSu) ester, a reactive group that readily undergoes nucleophilic attack by the amino group of a lysine residue on the peptide chain.
The Chemical Mechanism of Acylation
The key to the function of this compound lies in the reactivity of the N-hydroxysuccinimide ester. This group is an excellent leaving group, making the carbonyl carbon of the glutamic acid highly susceptible to nucleophilic attack.
The reaction proceeds as follows:
-
Nucleophilic Attack: The deprotonated primary amine of a lysine residue on the peptide backbone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu-activated glutamic acid in this compound.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The N-hydroxysuccinimide anion is expelled as a stable leaving group, and the carbonyl group is reformed.
-
Amide Bond Formation: A stable amide bond is formed between the glutamic acid of the side chain and the lysine residue of the peptide.
This reaction is typically carried out in an organic solvent, often during solid-phase peptide synthesis (SPPS).
Diagram of the Acylation Reaction
Caption: Chemical mechanism of peptide acylation by this compound.
Role in Drug Development: The Example of Liraglutide
In the synthesis of Liraglutide, this compound is used to attach the palmitoyl-glutamic acid side chain to the lysine at position 26 of the GLP-1 analogue peptide backbone. This modification is critical for the therapeutic efficacy of Liraglutide and exemplifies the importance of such chemical tools.
The attached fatty acid side chain confers two key properties to the final drug molecule:
-
Albumin Binding: The long aliphatic chain of the palmitoyl group facilitates non-covalent binding to circulating albumin. This creates a depot effect, slowing the clearance of the drug from the bloodstream and extending its half-life.
-
Resistance to Enzymatic Degradation: The modification can sterically hinder the access of degrading enzymes, such as dipeptidyl peptidase-4 (DPP-4), to the peptide backbone, further prolonging its duration of action.
Signaling Pathway of Liraglutide (Enabled by this compound Modification)
References
Pal-Glu(OSu)-OH chemical structure and properties
Pal-Glu(OSu)-OH, with the IUPAC name (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid, is a crucial chemical intermediate primarily utilized in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[1][2][3][4][5] This guide provides a detailed overview of its chemical structure, properties, and its application in peptide chemistry.
Chemical Structure and Identifiers
This compound is composed of three key moieties: a palmitoyl group (a 16-carbon fatty acid chain), a glutamic acid residue, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that facilitates the conjugation of the palmitoyl-glutamic acid side chain to primary amino groups, such as the epsilon-amino group of a lysine residue in a peptide chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid | |
| CAS Number | 294855-91-7 | |
| Molecular Formula | C25H42N2O7 | |
| Synonyms | This compound, (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, N-Palmitoyl-L-glutamic acid γ-succinimidyl ester |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and reaction setup.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 482.6 g/mol | |
| Solubility | DMSO: 116.67 mg/mL (241.75 mM) | |
| Storage Temperature | -20°C | |
| Purity | ≥98% |
Experimental Protocols
Synthesis of Pal-Glu(OSu)-OtBu
The synthesis of the liraglutide side chain crude product, Palmitoyl-Glu(OSu)-OtBu, involves the reaction of Palmitoyl-Glu-OtBu with N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC).
-
Materials : Palmitoyl-Glu-OtBu, N-hydroxysuccinimide (NHS), N,N'-diisopropylcarbodiimide (DIC), Dichloromethane (DCM), and an acidic aqueous solution (e.g., 10% citric acid).
-
Procedure :
-
Dissolve Palmitoyl-Glu-OtBu and NHS in dichloromethane.
-
Add N,N'-diisopropylcarbodiimide dropwise to the solution.
-
Maintain the reaction at room temperature for several hours.
-
Filter the reaction mixture to remove by-products.
-
Wash the filtrate with an acidic aqueous solution and then with water.
-
Concentrate the organic phase to dryness.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol, n-propanol, or n-butanol) to obtain high-purity Palmitoyl-Glu(OSu)-OtBu.
-
Coupling of Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the coupling of the palmitoyl-glutamic acid side chain to a lysine residue on a resin-bound peptide, as described in the context of liraglutide synthesis.
-
Materials : Peptide-resin with a deprotected lysine side chain, Pal-Glu(OSu)-OtBu, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Procedure :
-
Swell the peptide-resin in the appropriate solvent (DCM or DMF).
-
Remove the protecting group (e.g., Alloc) from the side chain of the target lysine residue.
-
Wash the resin extensively with the solvent.
-
Prepare a solution of Pal-Glu(OSu)-OtBu and DIPEA in the reaction solvent.
-
Add the solution to the resin and allow it to react for several hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.
-
Once the reaction is complete, wash the resin thoroughly to remove excess reagents.
-
Applications
The primary application of this compound is as a key intermediate in the synthesis of liraglutide. In this context, it serves as the acylating agent to introduce the fatty acid side chain onto the lysine residue of the GLP-1 analogue. This lipidation is a critical modification that enhances the therapeutic properties of the peptide by promoting non-covalent binding to albumin in the bloodstream, which in turn extends its plasma half-life and allows for once-daily administration.
The underlying principle of using an N-hydroxysuccinimide ester for acylation is a widely applicable bioconjugation strategy. Therefore, this compound or similar activated fatty acid derivatives can be employed in drug development and research to:
-
Improve the pharmacokinetic profile of peptide and protein therapeutics.
-
Enhance the binding of molecules to cell membranes or other hydrophobic environments.
-
Develop targeted drug delivery systems.
References
The Pivotal Role of Pal-Glu(OSu)-OH in the Chemical Synthesis of Liraglutide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, commonly known as Pal-Glu(OSu)-OH, and its protected derivatives in the synthesis of liraglutide. Liraglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist widely used in the management of type 2 diabetes and obesity. The unique pharmacokinetic profile of liraglutide, characterized by a prolonged half-life, is directly attributable to the fatty acid acylation of its peptide backbone, a modification introduced using this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction: The Significance of Lipidation in Liraglutide
Liraglutide is a synthetic analogue of human GLP-1, engineered to resist degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme and to extend its circulation time. This is achieved by two key modifications to the native GLP-1 sequence: the substitution of lysine at position 34 with arginine, and the acylation of the lysine residue at position 26 with a palmitic acid moiety via a glutamic acid spacer.[1] This latter modification, which confers the ability to reversibly bind to albumin in the bloodstream, is the cornerstone of liraglutide's long-acting therapeutic effect.[2] The reagent of choice for introducing this lipophilic side chain is an activated form of palmitoyl-glutamic acid, namely this compound or its carboxyl-protected ester, Pal-Glu(OSu)-OtBu.
The Chemical Strategy: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of liraglutide is a complex process typically carried out using Solid-Phase Peptide Synthesis (SPPS). In this method, the peptide is assembled sequentially on a solid resin support. A key step in this multi-step synthesis is the selective acylation of the ε-amino group of the lysine residue at position 26. To achieve this, the lysine is introduced with an orthogonal protecting group on its side chain, such as Alloc (allyloxycarbonyl), which can be selectively removed without disturbing other protecting groups on the peptide backbone.[3] Once the ε-amino group is deprotected, it is reacted with Pal-Glu(OSu)-OtBu to form the desired amide bond.
Liraglutide Synthesis Workflow
The following diagram illustrates a representative workflow for the solid-phase synthesis of liraglutide, highlighting the introduction of the palmitoyl-glutamic acid side chain.
Caption: Liraglutide Solid-Phase Synthesis Workflow.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the key acylating agent and its subsequent coupling in the liraglutide synthesis.
Synthesis of Palmitoyl-Glu(OSu)-OtBu
The preparation of the activated ester, Palmitoyl-Glu(OSu)-OtBu, is a crucial preliminary step.
Protocol:
-
Synthesis of Palmitoyl-Glu-OtBu:
-
Dissolve palmitic acid and N-hydroxysuccinimide (HOSu) in a suitable solvent such as dichloromethane.
-
Add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and stir the reaction mixture overnight.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
To the filtrate, add L-glutamic acid tert-butyl ester (H-Glu-OtBu) and a base such as diisopropylethylamine (DIPEA).
-
Stir the reaction mixture overnight.
-
Work up the reaction by washing with an acidic aqueous solution (e.g., 10% potassium bisulfate) and water.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the product from a suitable solvent like ethyl acetate or petroleum ether to yield Palmitoyl-Glu-OtBu.[4]
-
-
Activation of Palmitoyl-Glu-OtBu:
-
Dissolve the synthesized Palmitoyl-Glu-OtBu and N-hydroxysuccinimide (HOSu) in dichloromethane.
-
Add N,N'-diisopropylcarbodiimide (DIC) dropwise to the solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Filter the reaction mixture and wash the filtrate with an acidic aqueous solution (e.g., 10% acetic acid) followed by water.
-
Concentrate the organic phase to dryness.
-
Recrystallize the crude product from a solvent system such as n-propanol or a mixture of petroleum ether and ethanol to obtain the high-purity Palmitoyl-Glu(OSu)-OtBu.
-
Coupling of Pal-Glu(OSu)-OtBu to Resin-Bound Peptide
This protocol describes the acylation of the lysine side chain on the solid support.
Protocol:
-
Resin Preparation: The fully assembled liraglutide peptide backbone, with the Lys(Alloc) residue, is attached to the resin.
-
Alloc Deprotection:
-
Wash the resin extensively with dichloromethane (DCM).
-
Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane (PhSiH₃) in DCM. This reaction is typically repeated to ensure complete removal of the Alloc group.
-
Wash the resin thoroughly with DCM to remove the deprotection reagents.
-
-
Side-Chain Acylation:
-
Treat the resin with a solution of Pal-Glu(OSu)-OtBu and diisopropylethylamine (DIPEA) in DCM. The reaction is typically allowed to proceed for several hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.
-
-
Washing: After the coupling is complete, wash the resin extensively with DCM and dimethylformamide (DMF) to remove excess reagents.
-
Continuation of Synthesis: Proceed with the final steps of the SPPS, including N-terminal deprotection, cleavage from the resin, and purification.
Quantitative Data
The efficiency of the side-chain acylation and the overall synthesis is critical for the commercial viability of liraglutide production. The table below summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Source |
| Pal-Glu(OSu)-OtBu Coupling | ||
| Molar Equivalents of Pal-Glu(OSu)-OtBu | 3 - 5 eq | |
| Molar Equivalents of DIPEA | 6 - 10 eq | |
| Reaction Time | 16 hours | |
| Solvent | Dichloromethane (DCM) | |
| Overall Liraglutide Synthesis | ||
| Crude Purity (after cleavage) | 84% | |
| Final Yield (after purification) | 69% | |
| Purity of Final Product | >99% |
Mechanism of Action: GLP-1 Receptor Signaling
While this compound is a synthetic reagent, its incorporation into liraglutide is what enables the drug's potent and sustained biological activity. Liraglutide exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the downstream signaling cascade following receptor activation.
Caption: GLP-1 Receptor Signaling Pathway.
Conclusion
This compound and its protected derivatives are indispensable reagents in the chemical synthesis of liraglutide. The strategic use of this activated fatty acid-amino acid conjugate enables the crucial lipidation of the peptide backbone, which is the key to the drug's extended therapeutic action. A thorough understanding of the synthesis of this reagent and its application in solid-phase peptide synthesis is fundamental for the efficient and scalable production of liraglutide. The methodologies and data presented in this guide offer a valuable resource for professionals engaged in the research and development of peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ES2592634T3 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 3. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
An In-depth Technical Guide to Peptide Lipidation Using Pal-Glu(OSu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by short plasma half-lives and rapid enzymatic degradation. Lipidation, the covalent attachment of a lipid moiety, is a clinically validated strategy to overcome these limitations, significantly improving the pharmacokinetic and pharmacodynamic profiles of peptide drugs. One key reagent in this field is Pal-Glu(OSu)-OH, a palmitic acid derivative activated with an N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive technical overview of the use of this compound for the site-specific lipidation of peptides, with a focus on experimental protocols, data presentation, and the underlying biological principles. This compound is notably the side chain utilized in the long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide, used in the treatment of type 2 diabetes.[1][2]
Chemical Properties and Handling of this compound
This compound, chemically known as (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, is a white solid with a molecular weight of 482.61 g/mol and a molecular formula of C25H42N2O7.[3] The presence of the NHS ester group makes it highly reactive towards primary amines, such as the ε-amino group of lysine residues, forming a stable amide bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 294855-91-7 | |
| Molecular Formula | C25H42N2O7 | |
| Molecular Weight | 482.61 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 116.67 mg/mL with sonication) and DMF. | |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
Experimental Protocols
The lipidation of peptides with this compound can be performed either in solution phase on a purified peptide or on-resin during solid-phase peptide synthesis (SPPS).
Solution-Phase Lipidation of Peptides
This method is suitable for purified peptides containing a free primary amine, typically the side chain of a lysine residue.
Protocol:
-
Peptide Dissolution: Dissolve the purified peptide in a suitable buffer. A recommended buffer is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at a pH of 8.3-8.5. The optimal pH is a compromise to ensure the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a high concentration.
-
Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by RP-HPLC.
-
Quenching: Quench any unreacted this compound by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, or glycine.
-
Purification: Purify the lipidated peptide from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Peptide Lipidation during SPPS
This approach involves the site-specific lipidation of a peptide while it is still attached to the solid support. This requires the use of an orthogonal protection strategy for the lysine residue to be lipidated.
Protocol:
-
Peptide Synthesis: Synthesize the peptide on a solid-phase resin using standard Fmoc chemistry. The lysine residue targeted for lipidation should be protected with an Alloc (allyloxycarbonyl) group, i.e., Fmoc-Lys(Alloc)-OH.
-
Alloc Deprotection: After completion of the peptide chain elongation, selectively remove the Alloc group from the lysine side chain by treating the resin with a solution of Pd(PPh3)4 and phenylsilane (PhSiH3) in dichloromethane (DCM).
-
Lipidation: Wash the resin thoroughly with DCM. Prepare a solution of this compound (or its tert-butyl protected precursor, Pal-Glu(OSu)-OtBu) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (typically 2-3 equivalents of each relative to the resin loading) in DMF or DCM. Add this solution to the resin and allow it to react for 2-16 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude lipidated peptide by RP-HPLC.
Experimental Workflow for On-Resin Lipidation
Caption: On-resin peptide lipidation workflow using an orthogonal protection strategy.
Characterization and Purification
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for both monitoring the progress of the lipidation reaction and for purifying the final lipidated peptide. The increased hydrophobicity of the lipidated peptide results in a significantly longer retention time on a C18 column compared to the unlipidated precursor.
Table 2: Typical RP-HPLC Conditions for Lipidated Peptide Purification
| Parameter | Condition |
| Column | C18 silica, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30-60 minutes) |
| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |
| Detection | UV absorbance at 214 nm and 280 nm |
Mass Spectrometry
Mass spectrometry is essential to confirm the successful conjugation of the Pal-Glu moiety to the peptide. The expected mass increase upon lipidation is 425.6 g/mol (the mass of the palmitoyl-glutamyl group). Both MALDI-TOF and ESI-MS can be used for this purpose. Tandem mass spectrometry (MS/MS) can be employed to confirm the site of lipidation.
Mass Spectrometry Data Interpretation
Caption: Expected mass shift upon lipidation with this compound.
Biological Activity and Signaling Pathways
The introduction of the Pal-Glu moiety can significantly enhance the therapeutic potential of peptides, particularly for those targeting G-protein coupled receptors (GPCRs) like the GLP-1 receptor.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists, including lipidated peptides like Liraglutide, exert their effects primarily through the activation of the GLP-1 receptor, which is coupled to the Gαs protein. This initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP).
GLP-1 Receptor Signaling Pathway
Caption: The GLP-1 receptor signaling cascade leading to cAMP production and downstream physiological effects.
In Vitro Potency Assessment: cAMP Assay
The biological activity of a lipidated peptide can be quantified by measuring its ability to stimulate cAMP production in cells expressing the target receptor. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol for HTRF cAMP Assay:
-
Cell Culture: Culture a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the lipidated peptide and a reference agonist (e.g., native GLP-1) in an assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.
Table 3: Representative Data for GLP-1 Receptor Agonist Potency
| Compound | EC50 (pM) in CHO cells (0.1% BSA) |
| GLP-1(7-36)NH2 | Single-digit pM range |
| Liraglutide | Lower pM range (shows high potency) |
Note: The presence of serum albumin (BSA or HSA) in the assay buffer can influence the apparent potency of lipidated peptides due to albumin binding.
Conclusion
The use of this compound provides a robust and effective method for the site-specific lipidation of peptides, leading to enhanced therapeutic properties. This guide has outlined the key chemical characteristics of the reagent, provided detailed experimental protocols for its application in both solution-phase and on-resin lipidation, and described the necessary analytical and biological characterization techniques. By leveraging this technology, researchers and drug developers can significantly improve the clinical potential of peptide-based therapeutics.
References
The Core Principles of Utilizing Pal-Glu(OSu)-OH in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles and applications of Nα-Palmitoyl-L-glutamic acid γ-N-hydroxysuccinimide ester (Pal-Glu(OSu)-OH). This bifunctional reagent plays a pivotal role in modern drug development, particularly in the strategic modification of peptides and other biomolecules to enhance their therapeutic properties. Its primary application lies in the field of metabolic diseases, most notably in the synthesis of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists like Liraglutide, a cornerstone in the treatment of type 2 diabetes and obesity.
Introduction to this compound: A Molecular Bridge to Enhanced Therapeutics
This compound is a derivative of glutamic acid that has been chemically modified with two key functional groups: a palmitoyl fatty acid chain and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows it to act as a linker, introducing a lipid moiety onto a target molecule. The palmitoyl group serves as a hydrophobic anchor, facilitating non-covalent binding to serum albumin, which significantly extends the in-vivo half-life of the modified therapeutic by protecting it from rapid renal clearance and enzymatic degradation.[1] The NHS ester, on the other hand, is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the ε-amino group of lysine residues within a peptide chain.
The strategic incorporation of this lipid side chain has been a breakthrough in peptide drug development, transforming transiently acting peptides into therapeutics with prolonged action profiles, suitable for once-daily or even once-weekly administration.
Physicochemical and Reactive Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C25H42N2O7 | [2] |
| Molecular Weight | 482.61 g/mol | [2] |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO (e.g., 116.67 mg/mL) | [3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |
The reactivity of the NHS ester is pH-dependent, with optimal reaction conditions typically in a slightly alkaline buffer (pH 7.5-8.5) to ensure the target amine is deprotonated and thus nucleophilic.
Core Application: Solid-Phase Peptide Synthesis (SPPS) of Lipidated Peptides
The most prominent application of this compound is in the solid-phase synthesis of lipidated peptides, exemplified by the production of Liraglutide. In this process, the peptide backbone is assembled on a solid resin support. A protected form of this compound, typically Pal-Glu(OSu)-OtBu where the α-carboxyl group is protected by a tert-butyl ester, is then coupled to a specific lysine residue on the resin-bound peptide.
Experimental Workflow for On-Resin Lipidation
The following diagram illustrates a generalized workflow for the on-resin acylation of a peptide with Pal-Glu(OSu)-OtBu.
Detailed Experimental Protocol: On-Resin Acylation with Pal-Glu(OSu)-OtBu
This protocol is a representative example for the lipidation step during the solid-phase synthesis of a GLP-1 analog.
Materials:
-
Resin-bound peptide with a selectively protected lysine residue (e.g., with an Alloc group).
-
Pal-Glu(OSu)-OtBu.
-
Dichloromethane (DCM), anhydrous.
-
N,N-Diisopropylethylamine (DIPEA).
-
Dimethylformamide (DMF).
-
Reagents for Alloc deprotection (e.g., Pd(PPh₃)₄ and phenylsilane).
-
Ninhydrin test solutions.
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes.
-
Selective Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DCM to remove the Alloc protecting group from the lysine side chain. This reaction is typically performed for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the deprotection reagents.
-
-
Acylation Reaction:
-
Dissolve Pal-Glu(OSu)-OtBu (3-5 equivalents relative to the resin loading) and DIPEA (6-10 equivalents) in anhydrous DCM.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for 16-24 hours at room temperature with gentle agitation.
-
-
Monitoring Reaction Completion:
-
Take a small sample of the resin and perform a ninhydrin test. A negative result (no color change) indicates the completion of the acylation reaction.
-
-
Washing:
-
Once the reaction is complete, wash the resin extensively with DCM (5x) and DMF (5x) to remove excess reagents and byproducts.
-
-
Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a TFA cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove all remaining protecting groups (including the OtBu group on the glutamic acid).
-
Precipitate the crude lipidated peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the lipidated peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mechanism of Action of Lipidated GLP-1 Analogs: The GLP-1 Receptor Signaling Pathway
This compound itself does not have a direct biological signaling role. Its function is to impart a lipid moiety to a therapeutic peptide, such as a GLP-1 analog. The resulting lipidated peptide then exerts its biological effects through the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The binding of a lipidated GLP-1 analog, like Liraglutide, to the GLP-1R initiates a cascade of intracellular signaling events.
Quantitative Data on Liraglutide-GLP-1R Interaction
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 128.8 ± 30.4 nmol/L | INS-1 cells | |
| EC50 (cAMP accumulation) | 61 pM |
The binding of Liraglutide to the GLP-1R is highly potent, leading to robust activation of downstream signaling pathways at picomolar concentrations.
GLP-1 Receptor Signaling Pathway Diagram
The following diagram illustrates the key signaling events following the activation of the GLP-1 receptor.
Detailed Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines a common method to assess the potency of a GLP-1 analog by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
GLP-1 analog (test compound) and a reference agonist (e.g., native GLP-1).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white assay plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hGLP-1R cells in standard conditions.
-
Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the test GLP-1 analog and the reference agonist in DMSO.
-
Perform serial dilutions of the compounds in assay buffer containing a PDE inhibitor to the desired concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the respective wells. Include a vehicle control (assay buffer with PDE inhibitor only).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the potency of the GLP-1 analog.
-
Impact of Lipidation on Peptide Properties
The introduction of the palmitoyl-glutamic acid side chain via this compound significantly alters the physicochemical properties of the parent peptide.
| Property | Effect of Lipidation | Reference |
| Solubility | Generally decreases, may become pH-dependent. | |
| Aggregation | Propensity to aggregate may increase. | |
| Secondary Structure | Can induce or stabilize α-helical conformation. | |
| In-vivo Half-life | Significantly increased due to albumin binding. |
These changes are critical considerations during the development of lipidated peptide therapeutics, influencing formulation, stability, and dosing regimens.
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists and drug developers. Its ability to introduce a lipid moiety in a site-specific manner has revolutionized the field of peptide therapeutics, enabling the creation of long-acting drugs with improved pharmacokinetic profiles. A thorough understanding of its chemical properties, reaction kinetics, and the biological consequences of its application is paramount for the successful design and development of the next generation of peptide-based medicines. This guide provides a foundational framework for researchers embarking on the use of this compound, from the practicalities of chemical synthesis to the intricacies of the resulting biological activity.
References
- 1. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 2. This compound | C25H42N2O7 | CID 87534712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Pal-Glu(OSu)-OH: From Discovery to Application in Liraglutide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pal-Glu(OSu)-OH, a critical chemical moiety in the development of the glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide. While not a therapeutic agent in itself, the discovery and strategic implementation of this palmitoylated glutamic acid derivative have been pivotal in transforming the therapeutic profile of GLP-1 analogs. This document outlines the timeline of its development within the context of Liraglutide, details relevant experimental protocols, and presents key quantitative data.
Discovery and Development Timeline
The development of this compound is intrinsically linked to the research and development of Liraglutide, a long-acting GLP-1 analog developed by Novo Nordisk for the treatment of type 2 diabetes and obesity. The key innovation enabling the extended half-life of Liraglutide was the introduction of a fatty acid side chain, which facilitates binding to serum albumin.
| Date | Key Milestone | Significance |
| Early 1990s | Initial research into the therapeutic potential of GLP-1. Challenges with its short half-life (minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance were identified. | Established the need for modified, long-acting GLP-1 analogs. |
| Late 1990s | Novo Nordisk initiates a program to develop a long-acting GLP-1 analog. The strategy of fatty acid acylation to promote albumin binding emerges as a promising approach. | This strategic decision laid the groundwork for the synthesis of molecules like this compound. |
| Circa 2000 | Liraglutide is developed. This involves the substitution of lysine for arginine at position 34 and the acylation of the lysine at position 26 with a palmitic acid derivative via a glutamic acid spacer. This compound serves as the activated form of this side chain for conjugation. | The specific design of the palmitoyl-glutamic acid side chain was crucial for achieving a desirable pharmacokinetic profile, balancing albumin binding with receptor interaction. |
| 2009-2010 | Liraglutide (Victoza®) receives marketing authorization in Europe and the United States for the treatment of type 2 diabetes. | This marked the successful clinical translation of the fatty acid acylation strategy, validating the importance of the this compound side chain. |
| 2014-2017 | Liraglutide (Saxenda®) is approved for chronic weight management. | Expanded therapeutic application of Liraglutide, further highlighting the success of its molecular design. |
Chemical Properties
| Property | Value |
| Molecular Formula | C25H42N2O7[1] |
| Molecular Weight | 482.6 g/mol [1] |
| CAS Number | 294855-91-7[2][3] |
| IUPAC Name | (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid |
| Solubility | Soluble in DMSO |
Experimental Protocols
The synthesis of Liraglutide involves solid-phase peptide synthesis (SPPS) of the peptide backbone, followed by the crucial step of attaching the palmitic acid side chain. This compound, or its tert-butyl protected precursor Pal-Glu(OSu)-OtBu, is utilized for this conjugation.
Synthesis of Pal-Glu(OSu)-OtBu
A common precursor for the side chain attachment is the tert-butyl protected form, Pal-Glu(OSu)-OtBu. A representative synthesis protocol is as follows:
-
Reaction Setup : To a solution of Palmitoyl-Glu-OtBu (0.32 mol) in dichloromethane (1.4 L), add N-hydroxysuccinimide (0.32 mol).
-
Coupling : Add N,N'-diisopropylcarbodiimide (0.32 mol) dropwise to the solution.
-
Reaction : Maintain the reaction at room temperature (20°C - 30°C) for 4 hours.
-
Workup : Filter the reaction mixture. The filtrate is then washed twice with 1.4 L of a 10% fumaric acid aqueous solution, followed by a single wash with 1.4 L of water.
-
Purification : The organic phase is separated and concentrated to dryness. The resulting crude product is recrystallized twice from anhydrous ethanol to yield the final product.
Incorporation of Pal-Glu Side Chain into Liraglutide Peptide
The following protocol describes the attachment of the side chain to the lysine residue at position 20 (equivalent to position 26 in the final Liraglutide sequence) on the resin-bound peptide.
-
Deprotection : The Alloc protecting group on the side chain of the lysine residue is removed. This is achieved by washing the resin with dichloromethane (DCM), followed by treatment with Pd(PPh3)4 and PhSiH in DCM. The resin is then washed again with DCM.
-
Coupling of the Side Chain : The resin is treated with Pal-Glu(OSu)-OtBu (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM for 16 hours at room temperature.
-
Monitoring : The completion of the reaction is confirmed using a ninhydrin test.
-
Final Steps : Following the successful coupling of the side chain, the synthesis of the remaining peptide sequence continues, followed by cleavage from the resin and final deprotection steps.
Signaling Pathway and Mechanism of Action
This compound is a key structural component of Liraglutide that enhances its therapeutic efficacy. The mechanism of action is primarily dictated by the GLP-1 analog portion of the molecule.
Caption: Liraglutide's mechanism of action.
The palmitic acid side chain, attached via the glutamic acid spacer, allows Liraglutide to reversibly bind to serum albumin in the bloodstream. This creates a circulating depot of the drug, protecting it from rapid degradation and renal clearance, thereby extending its half-life to approximately 13 hours. When released from albumin, Liraglutide binds to and activates the GLP-1 receptor on pancreatic β-cells. This activation stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to enhanced glucose-dependent insulin secretion.
Experimental Workflow for Side Chain Attachment
The following diagram illustrates the general workflow for the attachment of the Pal-Glu side chain during the solid-phase synthesis of Liraglutide.
Caption: Workflow for side chain conjugation in SPPS.
This workflow highlights the key steps in modifying the lysine residue within the peptide sequence. The process begins with the selective removal of the lysine side-chain protecting group. The activated palmitoyl-glutamic acid derivative is then coupled to the free amine. A crucial quality control step, the ninhydrin test, is performed to ensure the reaction has gone to completion before proceeding with the synthesis of the rest of the peptide chain. This ensures the homogeneity and quality of the final drug substance.
References
An In-depth Technical Guide to the Safety and Handling of Pal-Glu(OSu)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information, detailed experimental protocols, and relevant biological context for Pal-Glu(OSu)-OH, a key intermediate in the synthesis of liraglutide and related glucagon-like peptide-1 (GLP-1) receptor agonists. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable research compound.
Chemical and Physical Properties
This compound, with the IUPAC name (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid, is a fatty acid-derivatized amino acid active ester.[1] It is primarily used to introduce the palmitoyl-gamma-glutamic acid side chain to a lysine residue during solid-phase peptide synthesis (SPPS), a critical step in the manufacture of liraglutide.[2][3][4]
| Property | Value | Source |
| CAS Number | 294855-91-7 | [1] |
| Molecular Formula | C₂₅H₄₂N₂O₇ | |
| Molecular Weight | 482.61 g/mol | |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥98% | N/A |
Safety and Handling Guidelines
2.1. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound powder:
-
Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and remove them before touching surfaces outside the immediate work area.
-
Body Protection: A laboratory coat is mandatory. For handling larger quantities or where there is a risk of dust generation, additional protective clothing may be necessary.
-
Footwear: Closed-toe shoes are required in the laboratory.
2.2. Handling and Storage
Proper handling and storage are essential to maintain the stability and reactivity of this compound.
| Condition | Recommendation | Source |
| Powder Storage | Store at -20°C in a tightly sealed container, protected from moisture. Can be stored for up to 3 years under these conditions. | |
| In-Solvent Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be stored in sealed vials to prevent evaporation and moisture contamination. | |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine powder. Avoid contact with skin and eyes. | N/A |
| Shipping | Typically shipped on blue ice or at ambient temperature for the powder form. | N/A |
2.3. First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
2.4. Disposal
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
This compound is primarily used for the acylation of a free amine, typically the ε-amino group of a lysine residue in a peptide sequence during SPPS. The following is a general protocol for this reaction, based on procedures for the closely related compound, Pal-Glu(OSu)-OtBu.
3.1. Materials and Reagents
-
This compound
-
Peptide-resin with a deprotected lysine side chain
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (peptide synthesis grade)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test or Chloranil test reagents for monitoring reaction completion
3.2. Acylation Protocol
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (DCM or DMF) for at least 30 minutes.
-
Reagent Preparation: Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIPEA (6-10 equivalents) in the reaction solvent.
-
Coupling Reaction: Add the reagent solution to the swollen peptide-resin. Agitate the mixture at room temperature for 16-24 hours.
-
Reaction Monitoring: Take a small sample of the resin and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) to monitor the disappearance of the free amine. A negative test indicates the completion of the reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with the reaction solvent (3-5 times), followed by other appropriate washing solvents (e.g., isopropanol, methanol) to remove any unreacted reagents and by-products.
-
Drying: Dry the acylated peptide-resin under vacuum.
Biological Context: The GLP-1 Receptor Signaling Pathway
This compound is an essential building block for liraglutide, a potent GLP-1 receptor agonist. Upon administration, liraglutide binds to and activates the GLP-1 receptor, primarily on pancreatic β-cells, initiating a signaling cascade that leads to enhanced glucose-dependent insulin secretion.
The activation of the GLP-1 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors have multiple targets within the cell, including ion channels and transcription factors, ultimately resulting in increased insulin synthesis and secretion, as well as promoting β-cell proliferation and survival.
References
- 1. This compound | C25H42N2O7 | CID 87534712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative chemical synthesis and conformational hints on the lipopeptide liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to Pal-Glu(OSu)-OH: Properties, Application, and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Palmitoyl-γ-L-glutamic acid α-N-hydroxysuccinimide ester, commonly referred to as Pal-Glu(OSu)-OH. This molecule is a critical lipidated amino acid derivative employed in the synthesis of peptide-based therapeutics. Its primary utility lies in its ability to introduce a fatty acid moiety to a peptide, thereby enhancing its pharmacokinetic properties. A notable application of this compound is as a key side chain in the synthesis of Liraglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value | References |
| Molecular Formula | C25H42N2O7 | [1][2][3][4][5] |
| Molecular Weight | 482.61 g/mol | |
| CAS Number | 294855-91-7 | |
| Synonyms | N-Palmitoyl-L-glutamic acid γ-succinimidyl ester, (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid | |
| Appearance | Solid |
Experimental Protocols: Acylation via NHS Ester Chemistry
The N-hydroxysuccinimide (NHS) ester of the glutamic acid side chain in this compound is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of a lysine residue in a peptide. This reaction forms a stable amide bond, effectively conjugating the palmitoyl-glutamic acid moiety to the target molecule.
General Protocol for Acylation of a Lysine-Containing Peptide
This protocol provides a general methodology for the conjugation of this compound to a peptide containing an accessible lysine residue. Optimization of reaction conditions (e.g., stoichiometry, pH, reaction time) may be necessary for specific peptide substrates.
Materials:
-
Peptide containing a lysine residue
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Peptide Preparation: Dissolve the lysine-containing peptide in the aqueous buffer to a concentration of 1-10 mg/mL. Ensure the pH is between 8.3 and 8.5 to facilitate the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity.
-
This compound Solution Preparation: Immediately prior to use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Reaction Initiation: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C. The reaction should be protected from moisture to prevent hydrolysis of the NHS ester.
-
Quenching: Terminate the reaction by adding a quenching reagent to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Purification: Purify the lipidated peptide from the reaction mixture using RP-HPLC to remove excess reagents, byproducts (N-hydroxysuccinimide), and any unreacted peptide.
-
Analysis: Characterize the final product using mass spectrometry to confirm the successful conjugation and purity.
Associated Signaling Pathway: GLP-1 Receptor Activation
As this compound is a crucial component of the GLP-1 receptor agonist Liraglutide, its biological significance is intrinsically linked to the GLP-1 signaling pathway. Liraglutide mimics the action of endogenous GLP-1, binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. This activation triggers a cascade of intracellular events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 Receptor Signaling Pathway
The binding of Liraglutide to the GLP-1 receptor initiates a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (camp). Elevated cAMP levels activate Protein Kinase A (PKA) and other downstream effectors like PI3K. These signaling cascades ultimately lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells, as well as promoting β-cell proliferation and survival.
Conclusion
This compound represents a pivotal chemical entity in modern peptide drug development. Its defined molecular characteristics and the reactivity of its NHS ester enable the site-specific lipidation of peptides, a strategy proven to significantly improve the therapeutic profile of molecules like Liraglutide. A thorough understanding of its properties, reaction chemistry, and the biological pathways influenced by its conjugates is fundamental for scientists and researchers aiming to develop next-generation peptide-based therapeutics with enhanced efficacy and duration of action.
References
- 1. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 2. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Navigating the Synthesis of Pal-Glu(OSu)-OH: A Technical Guide to Theoretical Yield Calculations
For researchers, scientists, and drug development professionals, precise quantification in chemical synthesis is paramount. This in-depth technical guide provides a comprehensive overview of the theoretical yield calculations for the multi-step synthesis of Pal-Glu(OSu)-OH, a key building block in the development of certain therapeutic peptides. This document outlines the synthetic pathway, details experimental protocols, and presents quantitative data in a structured format to facilitate understanding and application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the activation of palmitic acid, followed by its coupling to a protected glutamic acid derivative, and concludes with the selective deprotection of a tert-butyl ester to yield the final product. The overall transformation can be visualized as a linear sequence of four key reactions.
Experimental Protocols and Stoichiometry
Detailed experimental procedures are crucial for reproducibility and for the accurate calculation of theoretical yields. The following protocols are based on established synthetic methodologies.
Step 1: Synthesis of Palmitoyl-OSu (N-Hydroxysuccinimide Ester of Palmitic Acid)
-
Reaction: Palmitic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), to form the activated ester, Palmitoyl-OSu.
-
Protocol: To a solution of palmitic acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), N,N'-dicyclohexylcarbodiimide (1 equivalent) is added at 0°C. The reaction mixture is stirred at room temperature for several hours. The by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then concentrated to yield the crude Palmitoyl-OSu, which can be further purified by recrystallization.
Step 2: Synthesis of Pal-Glu-OtBu (N-Palmitoyl-L-Glutamic Acid α-tert-Butyl Ester)
-
Reaction: Palmitoyl-OSu is reacted with the α-tert-butyl ester of L-glutamic acid. The activated ester of palmitic acid readily reacts with the free amine of the glutamic acid derivative.
-
Protocol: L-Glutamic acid α-tert-butyl ester (1 equivalent) is dissolved in a suitable solvent like dichloromethane. To this solution, Palmitoyl-OSu (1 equivalent) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any unreacted starting materials and by-products. The organic layer is then dried and concentrated to afford Pal-Glu-OtBu.
Step 3: Synthesis of Pal-Glu(OSu)-OtBu (N-Palmitoyl-L-Glutamic Acid α-tert-Butyl γ-Succinimidyl Ester)
-
Reaction: The free γ-carboxylic acid of Pal-Glu-OtBu is activated with N-hydroxysuccinimide using a coupling agent like DCC.
-
Protocol: Pal-Glu-OtBu (1 equivalent) and N-hydroxysuccinimide (1 equivalent) are dissolved in an appropriate solvent such as dichloromethane. The solution is cooled to 0°C, and N,N'-dicyclohexylcarbodiimide (1 equivalent) is added. The reaction is allowed to proceed at room temperature for several hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated to give the crude Pal-Glu(OSu)-OtBu. Purification can be achieved by recrystallization.
Step 4: Synthesis of this compound (N-Palmitoyl-L-Glutamic Acid γ-Succinimidyl Ester)
-
Reaction: The final step involves the selective deprotection of the α-tert-butyl ester of Pal-Glu(OSu)-OtBu to yield the desired product. This requires mild acidic conditions to avoid the hydrolysis of the N-hydroxysuccinimide ester.
-
Protocol: Pal-Glu(OSu)-OtBu (1 equivalent) is dissolved in a suitable solvent. A mild acidic reagent, such as aqueous phosphoric acid or a Lewis acid like zinc bromide in an organic solvent, is added. The reaction is stirred at room temperature and monitored by TLC. It is crucial to employ conditions that are selective for the cleavage of the tert-butyl ester while leaving the OSu ester intact. Upon completion, the product is isolated by extraction and purified, for instance, by chromatography.
Quantitative Data for Theoretical Yield Calculation
The theoretical yield of a reaction is the maximum amount of product that can be formed from the given amounts of reactants. It is calculated based on the stoichiometry of the chemical equation and the identification of the limiting reactant. The following tables provide the necessary molecular weights and a framework for calculating the theoretical yield at each step of the synthesis.
Table 1: Molecular Weights of Reactants and Products
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42[1][2][3][4] |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09[5] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |
| L-Glutamic acid α-tert-butyl ester | C₉H₁₇NO₄ | 203.23 |
| Pal-Glu(OSu)-OtBu | C₂₉H₅₀N₂O₇ | 538.72 |
| tert-Butanol | C₄H₁₀O | 74.12 |
| This compound | C₂₅H₄₂N₂O₇ | 482.6 |
Table 2: Example Theoretical Yield Calculation for the Overall Synthesis
This table illustrates the calculation of the overall theoretical yield, assuming starting with 10g of Palmitic Acid and that Palmitic Acid is the limiting reagent in the first step, and the product of each step is the limiting reagent for the subsequent step.
| Step | Reactant (Limiting) | Moles of Reactant | Product | Stoichiometric Ratio (Reactant:Product) | Moles of Product (Theoretical) | Theoretical Yield (g) |
| 1 | Palmitic Acid | 10.00 g / 256.42 g/mol = 0.0390 mol | Palmitoyl-OSu | 1:1 | 0.0390 mol | 0.0390 mol * 353.49 g/mol = 13.79 g |
| 2 | Palmitoyl-OSu | 0.0390 mol | Pal-Glu-OtBu | 1:1 | 0.0390 mol | 0.0390 mol * 441.63 g/mol = 17.22 g |
| 3 | Pal-Glu-OtBu | 0.0390 mol | Pal-Glu(OSu)-OtBu | 1:1 | 0.0390 mol | 0.0390 mol * 538.72 g/mol = 21.01 g |
| 4 | Pal-Glu(OSu)-OtBu | 0.0390 mol | This compound | 1:1 | 0.0390 mol | 0.0390 mol * 482.6 g/mol = 18.82 g |
Note: The molecular weights for intermediate products Palmitoyl-OSu and Pal-Glu-OtBu are calculated based on their chemical formulas.
Visualization of the Synthetic Pathway
To provide a clear visual representation of the synthesis, the following diagrams illustrate the reaction flow and the logical relationship between the different stages.
Caption: Synthetic pathway for this compound.
Caption: Workflow for theoretical yield calculation.
This guide provides a foundational understanding of the theoretical yield calculations for the synthesis of this compound. For practical applications, it is essential to consider that actual yields will be lower than theoretical yields due to factors such as incomplete reactions, side reactions, and losses during purification. Careful execution of the experimental protocols and accurate measurement of reactants are critical for maximizing the actual yield.
References
- 1. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palmitic acid | 57-10-3 [chemicalbook.com]
- 3. persianherb.com [persianherb.com]
- 4. P. aeruginosa Metabolome Database: Palmitic acid (PAMDB000091) [pseudomonas.umaryland.edu]
- 5. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Branched Peptides using Fmoc-Glu(OSu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and pharmaceutical development, enabling the construction of complex peptide sequences. A key strategy for enhancing the therapeutic properties of peptides, such as receptor affinity, stability, and half-life, is the introduction of structural modifications. One such modification is the creation of branched peptides, where a secondary peptide chain or a single amino acid is attached to the side chain of an amino acid in the primary sequence.
Fmoc-Glu(OSu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-N-hydroxysuccinimide ester, is a specialized reagent designed for this purpose. Unlike standard Fmoc-amino acids like Fmoc-Glu(OtBu)-OH which are used for elongating the peptide backbone, Fmoc-Glu(OSu)-OH serves as an efficient acylating agent.[1][2] The N-hydroxysuccinimide (OSu) ester is a highly reactive "active ester" that readily reacts with primary amines, such as the ε-amino group of a lysine residue, to form a stable amide bond.[3][]
This application note provides a detailed protocol for the use of Fmoc-Glu(OSu)-OH in the on-resin synthesis of branched peptides. The strategy involves the initial synthesis of a linear peptide containing a lysine residue with an orthogonal protecting group on its side chain. Following selective deprotection of this lysine side chain, the exposed amine is acylated with Fmoc-Glu(OSu)-OH. The newly introduced glutamic acid residue can then be further elongated if desired, or the N-terminal Fmoc group can be removed for other modifications.
Key Applications
-
Synthesis of Branched Peptides: Creation of Y-shaped or comb-like peptide structures to mimic protein domains or to present multiple binding epitopes.
-
Introduction of Functional Moieties: The glutamic acid side chain can serve as a handle for further conjugation of reporter molecules, drugs, or polyethylene glycol (PEG).
-
Development of Peptide-Based Therapeutics: The synthesis of molecules like Liraglutide and other GLP-1 receptor agonists involves the acylation of a lysine side chain with a glutamic acid derivative linked to a fatty acid.[5]
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Branched Peptide via Lysine Side-Chain Acylation
This protocol details the synthesis of a linear peptide containing a lysine residue protected with a selectively removable group (e.g., Alloc, Mtt, or Dde), followed by the on-resin coupling of Fmoc-Glu(OSu)-OH to the lysine side chain.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including an orthogonally protected lysine, e.g., Fmoc-Lys(Alloc)-OH)
-
Fmoc-Glu(OSu)-OH
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma
-
Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Selective Deprotection Reagents:
-
For Alloc group: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane (PhSiH₃) in DCM
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Solid-Phase Peptide Synthesis (SPPS) vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS vessel.
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS chemistry.
-
For each coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Couple the corresponding Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours.
-
Incorporate Fmoc-Lys(Alloc)-OH at the desired position for branching.
-
-
Selective Deprotection of Lys(Alloc):
-
After completing the linear sequence, wash the peptide-resin thoroughly with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and PhSiH₃ (10-20 equivalents) in DCM.
-
Add the solution to the resin and shake for 2 hours at room temperature, ensuring the vessel is protected from light.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove palladium residues, followed by extensive DMF and DCM washes.
-
-
Coupling of Fmoc-Glu(OSu)-OH:
-
Dissolve Fmoc-Glu(OSu)-OH (3-5 equivalents) in DMF.
-
Add DIPEA (3-5 equivalents) to the peptide-resin, followed by the solution of Fmoc-Glu(OSu)-OH.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can be monitored using a Kaiser test (ninhydrin test) to confirm the consumption of the primary amine on the lysine side chain.
-
-
Fmoc Deprotection of the Glutamic Acid:
-
If further elongation from the glutamic acid is desired, remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). The subsequent amino acid can then be coupled using standard procedures.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the branched peptide by mass spectrometry and analytical HPLC.
-
Quantitative Data Summary
The following table provides typical quantitative parameters for the key on-resin acylation step. These values are general guidelines and may require optimization based on the specific peptide sequence and resin.
| Parameter | Value | Reference/Note |
| Reagent Equivalents | ||
| Fmoc-Glu(OSu)-OH | 3 - 5 eq. | An excess is used to ensure complete acylation of the lysine side-chain amine. |
| Base (DIPEA/NMM) | 3 - 5 eq. | To maintain a basic pH (7-9) for the reaction. |
| Reaction Conditions | ||
| Solvent | DMF or DMSO | Polar aprotic solvents are preferred. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required. |
| Reaction Time | 2 - 4 hours | Can be extended for sterically hindered sequences. Monitoring with a Kaiser test is recommended. |
| Expected Yield | ||
| On-Resin Coupling Efficiency | >95% | Typically high due to the reactivity of the NHS ester. |
| Overall Crude Peptide Yield | Sequence Dependent | Varies significantly based on the length and complexity of the peptide. |
Visualizations
Caption: Workflow for the solid-phase synthesis of a branched peptide using Fmoc-Glu(OSu)-OH.
References
Application Notes & Protocols: Liquid-Phase Synthesis of Liraglutide Utilizing Pal-Glu(OSu)-OH
These application notes provide a detailed overview and protocol for the liquid-phase synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The synthesis strategy focuses on the convergent coupling of peptide fragments and the subsequent attachment of the palmitic acid side chain via the activated ester, Pal-Glu(OSu)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Liraglutide is a complex, 31-amino acid peptide with a C16 fatty acid attached to a glutamic acid spacer on the side chain of a lysine residue.[1] While solid-phase peptide synthesis (SPPS) is a common method for its production, liquid-phase synthesis offers advantages in terms of scalability and purification of intermediates.[2] This protocol outlines a theoretical liquid-phase approach based on established peptide coupling methodologies.
Key Reagents and Intermediates
The synthesis of Liraglutide via a liquid-phase strategy involves the preparation of protected peptide fragments and the key acylating agent, this compound. The tert-butyl protected form, Pal-Glu(OSu)-OtBu, is also frequently used to protect the glutamic acid's alpha-carboxyl group during the coupling reaction.[2][3]
Table 1: Key Reagents and Their Roles
| Reagent | Structure | Role in Synthesis |
| This compound | Palmitoyl-L-glutamic acid α-N-hydroxysuccinimide ester | Acylating agent for the lysine side chain. |
| Protected Peptide Fragments | N/A | Building blocks for the full Liraglutide sequence. |
| Coupling Reagents (e.g., HCTU, DIC/Oxyma) | N/A | Facilitate the formation of peptide bonds between fragments. |
| Deprotection Reagents (e.g., TFA, Piperidine) | N/A | Remove protecting groups from amino acids and peptide fragments. |
Experimental Protocols
Protocol 1: Synthesis of Pal-Glu(OSu)-OtBu
This protocol describes the synthesis of the activated palmitoyl-glutamic acid side chain, a critical component for the acylation of the lysine residue in the Liraglutide sequence.
-
Synthesis of Palmitoyl-Glu-OtBu:
-
Dissolve palmitic acid and N-hydroxysuccinimide (HOSu) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and stir the reaction mixture overnight.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
To the filtrate, add L-glutamic acid tert-butyl ester (H-Glu-OtBu) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture overnight.
-
Work up the reaction by washing with an acidic solution (e.g., 10% potassium bisulfate) and water.
-
Dry the organic phase and concentrate it to obtain the crude product.
-
Recrystallize the product from a suitable solvent like ethyl acetate or n-propanol to yield pure Palmitoyl-Glu-OtBu.
-
-
Activation of Palmitoyl-Glu-OtBu:
-
Dissolve the purified Palmitoyl-Glu-OtBu and N-hydroxysuccinimide in a solvent like dichloromethane.
-
Add a coupling agent such as DIC and stir the reaction for several hours at room temperature.
-
Filter the reaction mixture and wash the filtrate with an acidic solution (e.g., 10% acetic acid) and water.
-
Concentrate the organic phase and recrystallize the crude product to obtain Palmitoyl-Glu(OSu)-OtBu as a white solid.
-
Table 2: Representative Yields and Purity for Pal-Glu(OSu)-OtBu Synthesis
| Step | Product | Purity (HPLC) | Yield | Reference |
| 1 | Palmitoyl-Glu-OtBu | 98.6% | 93% | |
| 2 | Palmitoyl-Glu(OSu)-OtBu | 97.28% | 87% |
Protocol 2: Proposed Liquid-Phase Synthesis of Liraglutide Fragment
This protocol outlines a theoretical approach to synthesizing a protected Liraglutide fragment in the liquid phase. For this example, we will consider the synthesis of a C-terminal fragment.
-
Dipeptide Formation:
-
Couple the first two C-terminal amino acids, for instance, Fmoc-Arg(Pbf)-OH and H-Gly-OtBu, using a coupling agent like HCTU in the presence of DIPEA in a suitable solvent (e.g., DMF).
-
Monitor the reaction by HPLC. Upon completion, precipitate the product with a non-polar solvent like diethyl ether.
-
Filter and dry the protected dipeptide.
-
-
Fmoc Deprotection:
-
Dissolve the protected dipeptide in DMF and treat with 20% piperidine to remove the Fmoc group.
-
Monitor the deprotection by TLC or HPLC.
-
Precipitate the deprotected dipeptide and wash thoroughly to remove residual piperidine.
-
-
Chain Elongation:
-
Repeat the coupling and deprotection steps sequentially to build the desired peptide fragment.
-
After the addition of each amino acid, purify the intermediate peptide by precipitation or column chromatography.
-
Protocol 3: Fragment Condensation and Side Chain Acylation
This section describes the crucial steps of coupling the peptide fragments and introducing the palmitic acid side chain.
-
Fragment Condensation:
-
Dissolve the protected N-terminal and C-terminal peptide fragments in an appropriate solvent system.
-
Add a coupling agent cocktail (e.g., DIC/OxymaPure) and stir the reaction until completion, as monitored by HPLC.
-
Purify the resulting full-length protected Liraglutide peptide.
-
-
Selective Deprotection of Lysine Side Chain:
-
If the lysine residue was protected with an orthogonal protecting group like Alloc, selectively remove it. For example, treat the peptide with a palladium catalyst such as Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane.
-
-
Acylation with Pal-Glu(OSu)-OtBu:
-
Dissolve the lysine-deprotected peptide in a solvent like DCM.
-
Add Pal-Glu(OSu)-OtBu (typically 3-5 equivalents) and a base like DIPEA (typically 6-10 equivalents).
-
Allow the reaction to proceed for several hours (e.g., 16 hours) at room temperature.
-
Monitor the completion of the reaction using a ninhydrin test or HPLC.
-
-
Global Deprotection and Cleavage:
-
Treat the fully acylated and protected peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to remove all remaining protecting groups.
-
Protocol 4: Purification and Analysis of Liraglutide
-
Purification:
-
The crude Liraglutide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C8 or C18 column is commonly used.
-
A multi-step purification process may be necessary to achieve high purity. The first step can use a buffer system like ammonium bicarbonate, followed by a polishing step with an acidic mobile phase containing TFA.
-
A typical gradient involves water and acetonitrile with 0.1% TFA.
-
-
Analysis:
-
The purity of the final product is assessed by analytical RP-HPLC.
-
The identity of the peptide is confirmed by mass spectrometry (e.g., LC/MS) to verify the molecular weight.
-
Amino acid analysis can be performed to confirm the amino acid composition.
-
Table 3: Example HPLC Purification Parameters for Liraglutide
| Parameter | Condition |
| Column | Symmetry C18 (3 x 10 cm², 5 µm) |
| Mobile Phase A | 95% H₂O with 0.1% TFA |
| Mobile Phase B | 5% Acetonitrile with 0.1% TFA |
| Gradient | A detailed gradient profile is applied to elute Liraglutide. |
| Detection | UV at 220 nm |
Note: This is an example, and the optimal conditions may vary.
Visualizations
Caption: Workflow for the liquid-phase synthesis of Liraglutide.
Caption: Simplified signaling pathway of Liraglutide via the GLP-1 receptor.
References
Pal-Glu(OSu)-OH Acylation of Peptides: A Detailed Guide to Enhancing Therapeutic Potential
Introduction
The conjugation of lipids to therapeutic peptides, a process known as acylation or lipidation, is a powerful and widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based medicines. One of the most successful approaches involves the use of a palmitic acid moiety attached via a glutamic acid linker, specifically using N-hydroxysuccinimide (NHS) ester chemistry for efficient conjugation. The reagent, Pal-Glu(OSu)-OH, is an activated form of palmitoyl-glutamic acid designed for this purpose. It is notably used in the synthesis of blockbuster drugs like liraglutide and semaglutide, which are agonists of the glucagon-like peptide-1 (GLP-1) receptor used in the management of type 2 diabetes.[1][2][3]
This modification enhances the therapeutic value of peptides by promoting binding to serum albumin, which effectively reduces renal clearance and protects the peptide from enzymatic degradation, thereby significantly extending its circulation half-life.[4][5] The NHS ester group of this compound reacts efficiently and selectively with primary amine groups on the peptide, such as the N-terminal amine or the epsilon-amine of a lysine residue, to form a stable amide bond.
These application notes provide detailed protocols for both solution-phase and solid-phase acylation of peptides using this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
Quantitative data for typical reaction conditions and expected outcomes are summarized below for easy reference and comparison.
Table 1: Typical Reaction Conditions for Solution-Phase Peptide Acylation
| Parameter | Value/Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| Solvent System | Aqueous buffer with organic co-solvent (e.g., DMF, DMSO, ACN) | Co-solvent helps solubilize the lipidated reagent. |
| pH | 7.5 - 8.5 | Optimal for selective acylation of primary amines. |
| This compound (molar excess) | 1.1 - 2.0 equivalents | A slight excess ensures complete reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures can increase hydrolysis of the NHS ester. |
| Reaction Time | 1 - 4 hours | Monitored by HPLC to determine completion. |
| Quenching Agent | Glycine or Tris buffer | Reacts with and consumes excess this compound. |
Table 2: Example Characterization Data for a Model Peptide (e.g., 2000.0 Da)
| Analysis | Expected Result | Method |
| Starting Peptide Mass | 2000.0 Da | LC-MS |
| Mass of Pal-Glu moiety | +465.6 Da (C25H43NO6) | Calculated |
| Final Acylated Peptide Mass | 2465.6 Da | LC-MS |
| Purity (Post-Purification) | >95% | RP-HPLC (214 nm) |
| RP-HPLC Retention Time | Significant increase from starting peptide | Due to increased hydrophobicity. |
Experimental Protocols
Protocol 1: Solution-Phase Acylation of a Peptide
This protocol is suitable for purified peptides that are soluble in aqueous or mixed aqueous/organic solvent systems.
1. Materials and Reagents:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Glycine solution (1 M)
-
RP-HPLC system for purification and analysis
-
Mass spectrometer for characterization
2. Methodology:
-
Step 1: Peptide Dissolution
-
Dissolve the peptide in the sodium bicarbonate buffer (0.1 M, pH 8.0) to a final concentration of 5 mg/mL.
-
If the peptide has poor aqueous solubility, add a minimal amount of DMF or DMSO (e.g., 10-30% v/v) to achieve complete dissolution.
-
-
Step 2: Acylating Agent Preparation
-
Immediately before use, dissolve this compound in DMF or DMSO to create a concentrated stock solution (e.g., 20 mg/mL). The NHS ester is susceptible to hydrolysis, so fresh preparation is critical.
-
-
Step 3: Acylation Reaction
-
While gently stirring the peptide solution, add 1.2 molar equivalents of the this compound solution dropwise.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Step 4: Reaction Monitoring
-
Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 30, 60, 120, and 240 minutes), quenching with a drop of TFA, and analyzing by RP-HPLC. The product will be more hydrophobic and have a longer retention time than the starting peptide.
-
-
Step 5: Reaction Quenching
-
Once the reaction is complete (as determined by HPLC), add an excess of glycine solution (e.g., 10-fold molar excess over the initial amount of this compound) to quench any remaining active ester. Let it react for 30 minutes.
-
-
Step 6: Purification
-
Acidify the reaction mixture with TFA to a pH of ~2-3.
-
Purify the acylated peptide using preparative RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Example Gradient: 30-80% Acetonitrile over 30 minutes.
-
-
Step 7: Characterization and Lyophilization
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the product by mass spectrometry. The observed mass should correspond to the mass of the starting peptide plus the mass of the palmitoyl-glutamic acid moiety (465.6 Da).
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Protocol 2: On-Resin (Solid-Phase) Acylation of a Peptide
This method is performed while the peptide is still attached to the solid support after solid-phase peptide synthesis (SPPS), typically after selective deprotection of a lysine side chain.
1. Materials and Reagents:
-
Peptide-resin (with a selectively deprotected Lys residue, e.g., Lys(Alloc) or Lys(Mtt))
-
Pal-Glu(OSu)-OtBu (tert-butyl ester protected version)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF
-
Reagents for selective deprotection (e.g., Pd(PPh3)4/PhSiH3 for Alloc; or 1% TFA in DCM for Mtt)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
2. Methodology:
-
Step 1: Selective Deprotection
-
Swell the peptide-resin in DCM or DMF.
-
Perform the selective deprotection of the target lysine residue according to standard protocols for the protecting group used (e.g., Alloc, Mtt).
-
Wash the resin thoroughly with DMF and DCM to remove deprotection reagents.
-
-
Step 2: On-Resin Acylation
-
Swell the deprotected peptide-resin in DMF.
-
Prepare a solution of Pal-Glu(OSu)-OtBu (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add this solution to the resin and allow it to react for 2-16 hours at room temperature.
-
-
Step 3: Monitoring and Washing
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
-
Step 4: Final Deprotection and Cleavage
-
If the N-terminus is still Fmoc-protected, remove it using a standard piperidine/DMF solution.
-
Dry the resin and perform the final cleavage and global deprotection of all remaining side-chain protecting groups (including the OtBu on the glutamic acid) using a standard TFA cleavage cocktail.
-
-
Step 5: Precipitation, Purification, and Characterization
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Purify the crude acylated peptide by preparative RP-HPLC as described in Protocol 1 (Step 6).
-
Characterize the final product by LC-MS and analytical RP-HPLC as described in Protocol 1 (Step 7).
-
Visualizations
Diagrams created with Graphviz to illustrate workflows and chemical reactions.
Caption: Workflow for solution-phase peptide acylation.
Caption: Reaction scheme of peptide acylation with this compound.
References
Application Note & Protocol: Dissolving Pal-Glu(OSu)-OH in DMSO for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pal-Glu(OSu)-OH is a critical chemical intermediate, notably used as a side chain in the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist employed in research for type 2 diabetes mellitus.[1][2][3][4] The N-hydroxysuccinimide (OSu) ester functional group makes it highly reactive towards primary amines, facilitating its conjugation to peptides and other molecules. Proper dissolution of this compound is paramount for successful and reproducible experimental outcomes. This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), guidance on storage, and key quantitative data.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key physical and solubility properties of this compound.
| Parameter | Value | Source |
| Molecular Weight | 482.61 g/mol | [2] |
| Solubility in DMSO | 116.67 mg/mL | |
| Molar Solubility in DMSO | 241.75 mM | |
| Appearance | White solid (assumed) | |
| Purity | ≥98% |
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-dissolution Preparation:
-
Equilibrate the this compound powder to room temperature before opening the container to minimize moisture condensation.
-
Use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.
-
-
Weighing the Compound:
-
In a clean, dry weighing vessel, carefully weigh the desired amount of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial appropriate for the final volume of the stock solution.
-
-
Dissolution in DMSO:
-
Add the calculated volume of DMSO to the tube containing the this compound powder to achieve the desired concentration.
-
For example, to prepare a 10 mM stock solution, add 207.2 µL of DMSO per 1 mg of this compound.
-
Vortex the solution vigorously for 30-60 seconds.
-
-
Ultrasonication (Crucial Step):
-
Ultrasonication is necessary to achieve complete dissolution at higher concentrations.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and free of visible particulates. The duration may vary depending on the concentration and the power of the sonicator.
-
To further aid dissolution, the tube can be gently heated to 37°C before or during sonication.
-
-
Final Checks and Aliquoting:
-
Visually inspect the solution to ensure it is completely clear.
-
To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.
-
Stock Solution Storage:
Proper storage is critical to maintain the stability and reactivity of the this compound stock solution.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Note: Always store solutions in tightly sealed containers to protect from moisture.
Visualizations
Workflow for Dissolving this compound in DMSO:
Caption: Workflow for the dissolution of this compound in DMSO.
Signaling Pathway Context: Role in Peptide Modification
This compound serves as a lipidating agent for peptides, a key step in the synthesis of molecules like Liraglutide. The activated OSu ester reacts with primary amines, such as the side chain of a lysine residue in a peptide sequence, to form a stable amide bond. This process is fundamental in modifying the peptide's pharmacokinetic properties.
Caption: Reaction scheme for peptide lipidation using this compound.
References
Application Notes and Protocols for Pal-Glu(OSu)-OH in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions for utilizing Pal-Glu(OSu)-OH in peptide synthesis, particularly for the acylation of amine residues. This reagent is a critical component in the synthesis of lipidated peptides, such as the GLP-1 receptor agonist Liraglutide.[1][2][3][4] The following sections detail recommended reaction parameters, experimental protocols, and relevant biological context to ensure efficient and successful peptide coupling.
Overview of this compound Peptide Coupling
This compound, or (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, is a fatty acid-amino acid conjugate activated with an N-hydroxysuccinimide (NHS) ester.[5] This activation facilitates the efficient acylation of primary amines, such as the ε-amino group of a lysine residue within a peptide sequence, to form a stable amide bond. This lipidation strategy is employed to enhance the pharmacokinetic properties of therapeutic peptides by promoting albumin binding and reducing susceptibility to enzymatic degradation.
The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of the peptide attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the desired acylated peptide.
Optimal Reaction Conditions
The efficiency of the coupling reaction is influenced by several factors, including the choice of solvent, base, reaction time, and temperature. The optimal pH for NHS ester reactions is generally between 8.3 and 8.5 to ensure the primary amine is sufficiently deprotonated to be nucleophilic while minimizing hydrolysis of the NHS ester.
Solvents
Anhydrous polar aprotic solvents are recommended to ensure the solubility of both the peptide and the acylating agent. Commonly used solvents include:
-
Dimethylformamide (DMF): A versatile solvent for peptide synthesis that effectively dissolves this compound and the peptide chain.
-
Dichloromethane (DCM): Often used in solid-phase peptide synthesis (SPPS) and can be suitable for the coupling step.
-
A mixture of solvents: In some cases, a mixture of solvents like DMF and DCM may be employed to optimize solubility and reaction kinetics.
Bases
A non-nucleophilic organic base is crucial to deprotonate the primary amine of the target residue without participating in side reactions. The most common base for this purpose is:
-
N,N-Diisopropylethylamine (DIPEA): A hindered amine that effectively acts as a proton scavenger.
Stoichiometry and Reaction Time
The molar excess of this compound and the base relative to the amine on the peptide resin is a critical parameter. The reaction progress should be monitored to determine the optimal reaction time.
Table 1: Summary of Quantitative Data for this compound Coupling
| Parameter | Recommended Range | Notes |
| This compound (equivalents) | 1.5 - 5 | Relative to the peptide on resin. |
| Base (DIPEA) (equivalents) | 2 - 10 | Relative to the peptide on resin. |
| Reaction Time (hours) | 2 - 16 | Monitor reaction completion using a ninhydrin test. |
| Temperature (°C) | 20 - 30 | Room temperature is generally sufficient. |
Experimental Protocols
The following protocols provide a general framework for the coupling of this compound to a peptide synthesized on a solid support (on-resin acylation).
Materials
-
Peptide-resin with a free primary amine (e.g., deprotected lysine side chain)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
-
Shaker or agitator
-
Ninhydrin test kit
On-Resin Acylation Protocol
-
Resin Swelling: Swell the peptide-resin in the chosen reaction solvent (DMF or DCM) for at least 30 minutes.
-
Deprotection (if necessary): Ensure the target amine on the peptide is deprotected. For example, if coupling to a lysine side chain protected with an orthogonal protecting group, selectively remove it according to standard protocols.
-
Washing: Thoroughly wash the resin with the reaction solvent to remove any residual deprotection reagents.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in the reaction solvent.
-
Reaction Initiation: Add the this compound solution to the swollen resin. Subsequently, add DIPEA (6 equivalents relative to the resin loading) to the reaction vessel.
-
Incubation: Agitate the mixture at room temperature for 2 to 16 hours.
-
Monitoring: Periodically take a small sample of the resin beads and perform a ninhydrin test to monitor the disappearance of the free primary amine. A negative ninhydrin test (beads remain colorless) indicates reaction completion.
-
Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with the reaction solvent, followed by washes with DCM and methanol to remove excess reagents and byproducts.
-
Drying: Dry the acylated peptide-resin under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide followed by on-resin acylation with this compound.
Caption: Workflow for SPPS and subsequent on-resin acylation.
Logical Relationship in Coupling Reaction
This diagram illustrates the key components and their roles in the peptide coupling reaction with this compound.
Caption: Key components in the this compound coupling reaction.
Liraglutide Signaling Pathway
This compound is a key building block for Liraglutide, a GLP-1 receptor agonist. The diagram below outlines the primary signaling cascade initiated by Liraglutide binding to the GLP-1 receptor (GLP-1R).
Caption: Simplified signaling pathway of Liraglutide.
Potential Side Reactions and Troubleshooting
While NHS ester coupling is generally efficient, side reactions can occur. The primary competing reaction is the hydrolysis of the NHS ester by water, which can be minimized by using anhydrous solvents. O-acylation of hydroxyl-containing amino acid side chains (e.g., serine, threonine, tyrosine) can also occur, particularly with a large excess of the acylating agent. Careful control of stoichiometry and reaction time is therefore important. If the ninhydrin test remains positive after an extended reaction time, this may indicate incomplete coupling due to steric hindrance or peptide aggregation. In such cases, a second coupling step may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | GLP Receptor | 294855-91-7 | Invivochem [invivochem.com]
- 4. This compound | CAS#:294855-91-7 | Chemsrc [chemsrc.com]
- 5. This compound | C25H42N2O7 | CID 87534712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Pal-Glu(OSu)-OH in the Development of GLP-1 Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity. These synthetic peptides mimic the action of the endogenous incretin hormone GLP-1, stimulating insulin secretion, suppressing glucagon release in a glucose-dependent manner, and promoting satiety. A key strategy to extend the therapeutic window of these peptides is through acylation with a fatty acid moiety, which facilitates binding to serum albumin and prolongs their circulatory half-life. Pal-Glu(OSu)-OH, or N-Palmitoyl-L-glutamic acid γ-N-hydroxysuccinimide ester, is a critical reagent in this process, enabling the site-specific attachment of a palmitoyl group to the peptide backbone. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of long-acting GLP-1 receptor agonists, such as liraglutide.
Chemical Properties of this compound
This compound is an activated ester of palmitoylated glutamic acid. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amino groups, such as the ε-amino group of a lysine residue, forming a stable amide bond under mild reaction conditions.
| Property | Value |
| Molecular Formula | C25H42N2O7 |
| Molecular Weight | 482.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[1] |
| Storage | Store at -20°C, protected from moisture.[1] |
Application in GLP-1 Receptor Agonist Synthesis
The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of acylated GLP-1 analogs. The palmitoyl-glutamic acid moiety is typically attached to a lysine residue within the peptide sequence. This modification enhances the binding of the agonist to serum albumin, thereby reducing renal clearance and enzymatic degradation, which significantly extends its half-life.
GLP-1 Receptor Signaling Pathway
Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), the agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn leads to enhanced glucose-dependent insulin secretion.[2]
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acylated GLP-1 Analog
This protocol outlines the manual synthesis of a liraglutide-like peptide on a solid support, incorporating the this compound moiety.
Caption: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Lys(Alloc)-OH
-
This compound (or its tert-butyl protected form, Pal-Glu(OSu)-OtBu)[3]
-
Solid-phase synthesis resin (e.g., Wang resin, 2-chlorotrityl chloride resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Deprotection solution (20% piperidine in DMF)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)
-
Phenylsilane (PhSiH3)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
-
RP-HPLC system with a C8 or C18 column
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Peptide Chain Elongation: Perform standard Fmoc-SPPS cycles of deprotection and coupling to assemble the peptide backbone up to the lysine residue that will be acylated.
-
Incorporation of Lysine: Couple Fmoc-Lys(Alloc)-OH to the growing peptide chain. The Alloc group is orthogonal to the Fmoc and side-chain protecting groups.
-
Alloc Deprotection: After coupling the subsequent amino acid(s), remove the Alloc protecting group from the lysine side chain by treating the resin with a solution of Pd(PPh3)4 and PhSiH3 in DCM. This reaction is typically carried out for 2 hours at room temperature.
-
Acylation with this compound: Dissolve this compound (or Pal-Glu(OSu)-OtBu) and DIPEA in DCM or DMF and add it to the resin. Allow the reaction to proceed for 12-16 hours at room temperature. Monitor the completion of the reaction using a ninhydrin test.
-
Completion of Synthesis: Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash several times, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using LC-MS and amino acid analysis.
Quantitative Data from Synthesis:
| Parameter | Typical Value | Reference |
| Crude Purity (post-cleavage) | 84-86% | |
| Final Purity (post-purification) | >99% | |
| Overall Yield | 23-25% |
Protocol 2: In Vitro GLP-1 Receptor Functional Assay (cAMP Accumulation)
This protocol describes a cell-based assay to determine the potency (EC50) of the synthesized GLP-1 receptor agonist by measuring the accumulation of intracellular cAMP.
Caption: cAMP Functional Assay Workflow.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor
-
Cell culture medium and supplements
-
Synthesized GLP-1 receptor agonist and a reference agonist (e.g., Liraglutide)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into 96-well plates and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of the test agonist and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Expected EC50 Values for GLP-1 Receptor Agonists:
| Agonist | EC50 (cAMP Assay) | Reference |
| GLP-1 (7-37) | 0.85 nM | |
| Liraglutide | 3.4 nM | |
| Semaglutide | 1.1 nM |
Protocol 3: GLP-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50) of the synthesized agonist to the GLP-1 receptor.
Materials:
-
Membranes from cells expressing the human GLP-1 receptor
-
Radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1)
-
Synthesized GLP-1 receptor agonist and a reference agonist
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-GLP-1, and varying concentrations of the unlabeled test agonist or reference agonist in the binding buffer.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Expected IC50 Values for GLP-1 Receptor Agonists:
| Agonist | IC50 (Binding Assay) | Reference |
| GLP-1 (7-36) | 1.18 nM | |
| Exendin-4 | 1.3 nM | |
| Semaglutide | 1.13 µM | |
| Tirzepatide | 645 nM |
Conclusion
This compound is an indispensable tool in the development of long-acting GLP-1 receptor agonists. Its ability to efficiently introduce a fatty acid moiety onto a peptide backbone via a stable linker is crucial for enhancing the pharmacokinetic properties of these important therapeutics. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and functional characterization of acylated GLP-1 analogs, enabling researchers to advance the development of novel treatments for metabolic diseases. Rigorous analytical and functional testing, as outlined, is essential to ensure the quality, potency, and efficacy of the synthesized agonists.
References
Application Notes and Protocols: Coupling Pal-Glu(OSu)-OH to a Lysine Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the covalent attachment of lipid moieties to peptides and proteins, is a critical strategy in drug development to enhance the therapeutic properties of biologics. One such modification is the introduction of a palmitic acid group, which can improve a molecule's plasma half-life by promoting binding to serum albumin, enhance membrane interactions, and facilitate self-assembly into depots for sustained release. Pal-Glu(OSu)-OH is a key reagent in this process, enabling the site-specific acylation of lysine residues. This document provides a detailed protocol for the coupling of this compound to a lysine residue on a target peptide or protein, covering both solid-phase and solution-phase methodologies.
Principle of the Reaction
The coupling of this compound to a lysine residue is based on the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine. The ε-amino group of the lysine side chain, in its deprotonated state, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent, with optimal rates typically observed between pH 8.0 and 9.0, where a sufficient concentration of the deprotonated, nucleophilic amine is present.
Quantitative Data Summary
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Expected Outcome/Remarks |
| Molar Excess of this compound | 3 - 10 equivalents | 1.5 - 5 equivalents | Higher excess on solid phase drives the reaction to completion. In solution, a lower excess is often sufficient and simplifies purification. |
| Solvent | DMF, NMP, DCM | DMF, DMSO, aqueous buffers (e.g., PBS, bicarbonate) | Anhydrous organic solvents are crucial to prevent hydrolysis of the NHS ester. For aqueous reactions, the organic solvent content should be minimized (<10%) to avoid protein precipitation. |
| pH | Not directly controlled (managed by excess base) | 8.0 - 9.0 | Critical for ensuring the lysine amine is deprotonated and nucleophilic. Buffers should be free of primary amines (e.g., Tris). |
| Base (if applicable) | DIPEA, NMM (2x molar excess over acylating agent) | Not always required if buffer maintains pH | Used in organic solvents to neutralize acids and facilitate the reaction. |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster. Lower temperatures can be used for sensitive substrates or to better control the reaction. |
| Reaction Time | 2 - 16 hours | 1 - 4 hours (RT) or overnight (4°C) | Reaction progress should be monitored (e.g., by a ninhydrin test on solid phase or HPLC in solution). |
| Typical Yield | >95% (on-resin coupling efficiency) | 70 - 90% | Yields are dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of Pal-Glu(OSu)-OtBu to a Resin-Bound Peptide
This protocol is adapted from the synthesis of Liraglutide, a GLP-1 receptor agonist, and utilizes a tert-butyl protected form of the acylating agent, Pal-Glu(OSu)-OtBu, which is common in solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free lysine ε-amino group
-
Pal-Glu(OSu)-OtBu
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ninhydrin test kit
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.
-
Preparation of Acylation Solution: In a separate vial, dissolve 3-5 equivalents of Pal-Glu(OSu)-OtBu and 6-10 equivalents of DIPEA in DMF or DCM. The volume should be sufficient to fully immerse the resin (e.g., 10-20 mL per gram of resin).
-
Coupling Reaction: Drain the solvent from the swollen resin and add the acylation solution.
-
Incubation: Agitate the reaction mixture at room temperature for 2-16 hours.
-
Monitoring the Reaction: Take a small sample of the resin beads and perform a ninhydrin test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3 x 5 min), DCM (3 x 5 min), and finally with methanol (3 x 5 min) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum. The peptide is now ready for subsequent deprotection and cleavage from the resin.
Protocol 2: Solution-Phase Coupling of this compound to a Peptide
This protocol provides a general method for the lipidation of a purified peptide in solution.
Materials:
-
Purified peptide containing at least one lysine residue
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
0.1 M Sodium bicarbonate buffer or Phosphate-Buffered Saline (PBS), pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Acylating Agent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Coupling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution with gentle vortexing. The final concentration of the organic solvent should ideally be below 10% to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching the Reaction: (Optional) Add a small amount of quenching solution (e.g., to a final concentration of 50 mM) to react with any unreacted this compound.
-
Purification: Purify the lipidated peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the increased hydrophobicity of the lipidated peptide, a C4 or C8 column may be more suitable than a C18 column.[1]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, NMR spectroscopy.
Purification and Characterization
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying lipidated peptides.[2][3][4]
-
Stationary Phase: A C4 or C8 column is often preferred over C18 due to the high hydrophobicity of the palmitoylated product, which can bind too strongly to C18 columns.[1]
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the lipidated peptide, verifying the successful addition of the Pal-Glu moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and to verify the site of acylation on the lysine residue.
Visualizations
Experimental Workflow: Solid-Phase Lipidation
Caption: Workflow for solid-phase coupling of Pal-Glu(OSu)-OtBu.
Signaling Pathway: GLP-1 Receptor Activation
The lipidation of peptides like GLP-1 analogs is a key strategy to enhance their therapeutic efficacy. The resulting long-acting agonists, such as Liraglutide, exert their effects through the GLP-1 receptor signaling pathway.
References
Application Note & Protocol: Long-Term Storage and Stability of Pal-Glu(OSu)-OH
Introduction
Pal-Glu(OSu)-OH (Nα-Palmitoyl-L-Glutamic Acid α-Succinimidyl Ester) is a critical linker in bioconjugation and pharmaceutical development, frequently used to attach molecules to proteins, peptides, or drug delivery systems. Its structure includes a palmitoyl lipid chain for binding to albumin and a highly reactive N-hydroxysuccinimide (NHS) ester for covalent conjugation to amine groups. The stability of the NHS ester is paramount for ensuring consistent and efficient conjugation yields. This document provides detailed guidelines and protocols for the long-term storage and stability assessment of this compound.
The primary degradation pathway for this compound is the hydrolysis of the succinimidyl ester, which renders the compound inactive for conjugation. This process is highly sensitive to environmental factors, particularly moisture, temperature, and pH.
Storage Recommendations
Proper storage is the most critical factor in maintaining the long-term stability and reactivity of this compound. The following conditions are recommended based on the general principles of handling reactive NHS esters.
2.1 Recommended Storage Conditions
For optimal long-term stability, this compound should be stored as a dry powder under the conditions outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Minimizes the rate of hydrolytic degradation and other potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Moisture | Desiccated | The NHS ester is highly susceptible to hydrolysis. Storage over a desiccant (e.g., silica gel) is crucial. |
| Light | Protected from light (amber vial) | Prevents potential photolytic degradation, although hydrolysis is the primary concern. |
| Container | Tightly sealed, airtight vial | Prevents ingress of atmospheric moisture. |
2.2 Handling Protocol for Solid Compound
To prevent degradation during handling, follow this workflow:
Caption: Workflow for handling solid this compound.
Stability in Solution
This compound is significantly less stable in solution than as a solid. The NHS ester readily hydrolyzes in the presence of water or other nucleophiles. Solutions should always be prepared fresh immediately before use.
3.1 Solvent Selection
Anhydrous aprotic polar solvents are recommended for dissolving this compound.
| Solvent | Recommendation | Notes |
| Dimethylformamide (DMF) | Highly Recommended | Must be anhydrous grade. Offers good solubility. |
| Dimethyl sulfoxide (DMSO) | Highly Recommended | Must be anhydrous grade. Offers good solubility. |
| N-Methyl-2-pyrrolidone (NMP) | Recommended | Anhydrous grade required. |
| Acetonitrile (ACN) | Acceptable | Lower solubility may be observed. Must be anhydrous. |
| Aqueous Buffers | Not Recommended for Storage | Rapid hydrolysis occurs. Use only for the immediate conjugation reaction. |
3.2 Stability in Aqueous Conditions
The stability of the NHS ester is highly pH-dependent. Hydrolysis rate increases significantly with increasing pH.
| pH | Half-life of NHS Ester (Approximate) | Implication for Conjugation |
| 6.0 | Several hours | Slower conjugation reaction, but longer linker stability. |
| 7.4 | ~30-60 minutes | Common physiological pH; balance between stability and reaction rate. |
| 8.0-8.5 | A few minutes | Faster conjugation, but rapid competing hydrolysis. Requires careful optimization. |
| > 9.0 | Seconds to minutes | Very rapid hydrolysis; generally unsuitable for efficient conjugation. |
Experimental Protocols
The following protocols can be used to assess the stability and purity of this compound.
4.1 Protocol: Purity Assessment by RP-HPLC
This method separates the active this compound from its hydrolyzed, inactive form, Pal-Glu-OH.
-
Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve a small amount of this compound in ACN or DMF to a concentration of ~1 mg/mL. Inject 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
Analysis: The active NHS ester will have a distinct retention time. The hydrolyzed product will typically elute earlier. Purity is calculated by integrating the peak areas.
4.2 Protocol: Accelerated Stability Study
This study evaluates stability under stressed conditions to predict long-term shelf life.
Caption: Workflow for an accelerated stability study.
Degradation Pathway
The primary mechanism of degradation for this compound is the hydrolysis of the succinimidyl ester, which is catalyzed by water. This reaction converts the amine-reactive linker into an inactive carboxylic acid, preventing it from participating in conjugation reactions.
Caption: Primary hydrolytic degradation pathway.
Conclusion
The chemical stability of this compound is critically dependent on minimizing its exposure to moisture. By adhering to strict storage conditions at -20°C under a dry, inert atmosphere and by handling the compound with care to prevent moisture ingress, its shelf life can be maximized. For any application, it is essential to use freshly prepared solutions and consider the pH-dependent stability of the NHS ester during conjugation reactions. Regular purity checks using RP-HPLC are recommended for material used in long-term studies or GMP applications.
Troubleshooting & Optimization
How to avoid side reactions with Pal-Glu(OSu)-OH
Welcome to the technical support center for Pal-Glu(OSu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues encountered during its application in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, is a fatty acid derivative commonly used in peptide synthesis. Its primary application is the introduction of a palmitoyl-glutamic acid moiety onto a peptide, typically by reacting with a primary amine, such as the side chain of a lysine residue. This modification is notably used in the synthesis of liraglutide, a GLP-1 receptor agonist for the treatment of type 2 diabetes.[1] The palmitoyl group increases the hydrophobicity of the peptide, which can enhance its binding to albumin and extend its in vivo half-life.
Q2: What is the most common side reaction when using this compound?
The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester to the corresponding carboxylic acid.[2] This reaction is highly dependent on the pH of the reaction medium and the presence of water. Once hydrolyzed, the Pal-Glu(OH)-OH is no longer active and cannot react with the target amine, leading to incomplete coupling and lower yields of the desired acylated peptide.
Q3: How does pH affect the stability of the NHS ester in this compound?
The stability of the NHS ester is inversely proportional to the pH of the solution. In acidic to neutral conditions, the ester is relatively stable. However, as the pH increases into the basic range, the rate of hydrolysis increases significantly.[2][3] The desired aminolysis reaction (coupling to the peptide) is also pH-dependent, as the amine nucleophile needs to be in its deprotonated state.[2] Therefore, a careful balance of pH is required to favor aminolysis over hydrolysis.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant amount of unreacted peptide.
-
HPLC analysis of the crude product shows a large peak corresponding to the starting peptide.
-
A positive Kaiser test (for primary amines) after the coupling step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure anhydrous (dry) solvents and reagents are used. Prepare the reaction mixture immediately before adding it to the resin. Avoid prolonged exposure of this compound to aqueous or high pH environments. |
| Insufficient Reagent Equivalents | Increase the equivalents of this compound and the activating base (e.g., DIPEA). A 1.5 to 3-fold excess of this compound over the amine is a good starting point. |
| Peptide Aggregation | The long palmitoyl chain can induce peptide aggregation on the solid support, hindering access to the reactive amine. See the dedicated troubleshooting section on aggregation below. |
| Steric Hindrance | The target amine on the peptide may be sterically hindered. Increase the reaction time and/or temperature. Consider using a more potent activating agent if applicable. |
| Suboptimal pH | While high pH increases the rate of hydrolysis, a pH that is too low will result in a protonated, unreactive amine. The optimal pH for NHS ester coupling is typically between 7.0 and 8.5. |
Issue 2: Peptide Aggregation During or After Coupling
Symptoms:
-
Poor resin swelling.
-
Slow or incomplete Fmoc deprotection in subsequent steps.
-
Difficulty in purifying the final peptide due to poor solubility.
-
Broad peaks during HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The palmitoyl chain significantly increases the hydrophobicity of the peptide, leading to inter-chain association through hydrophobic interactions. |
| Secondary Structure Formation | The peptide sequence itself may be prone to forming secondary structures like beta-sheets, which is exacerbated by the presence of the lipid chain. |
Strategies to Mitigate Aggregation:
-
Solvent Choice: Switch from DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like LiCl to the solvent.
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 40-50°C) to disrupt intermolecular hydrogen bonds.
-
Low-Loading Resin: Use a resin with a lower substitution level to increase the distance between peptide chains.
-
"Difficult Sequence" Protocols: Incorporate pseudoprolines or Dmb-protected amino acids in the peptide sequence prior to the acylation step to disrupt secondary structure formation.
Issue 3: Unexpected Side Products Observed by Mass Spectrometry
Symptoms:
-
MS analysis shows peaks that do not correspond to the starting material or the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Diacylation | If other nucleophilic side chains (e.g., unprotected serine, threonine, or tyrosine) are present, they may also react with this compound. |
| Modification during Cleavage | The palmitoyl group is generally stable to standard TFA cleavage conditions. However, prolonged exposure or harsh cleavage cocktails could potentially lead to side reactions. |
| Instability of the Glutamic Acid Linker | The amide bond linking the palmitic acid to the glutamic acid is generally stable. However, ensure that the cleavage and synthesis conditions are not overly harsh to prevent any unforeseen degradation. |
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table summarizes the effect of pH on the half-life of a typical N-hydroxysuccinimide ester in an aqueous solution. This illustrates the critical importance of pH control during the coupling reaction.
| pH | Approximate Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.5 | 20-30 minutes |
| 8.6 | 10 minutes |
| 9.0 | < 10 minutes |
Data compiled from various sources on NHS ester stability.
Experimental Protocols
Protocol 1: On-Resin Acylation of a Lysine Side Chain with this compound
This protocol describes a general procedure for coupling this compound to the side-chain amine of a lysine residue on a solid-phase resin.
Materials:
-
Peptide-resin with a deprotected lysine side-chain amine.
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Kaiser test kit (or other amine detection method)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Preparation of Coupling Solution: In a separate vial, dissolve 2.0 equivalents of this compound in a minimal amount of anhydrous DMF or NMP. Add 4.0 equivalents of DIPEA. Briefly vortex to mix. Note: Prepare this solution immediately before use to minimize hydrolysis.
-
Coupling Reaction: Drain the solvent from the swollen resin. Immediately add the freshly prepared this compound/DIPEA solution to the resin.
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours. For sequences prone to aggregation or steric hindrance, the reaction time may be extended to 16 hours, or the temperature may be increased to 40°C.
-
Monitoring the Reaction: After the desired reaction time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated with a fresh solution of the activated this compound.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.
-
Proceed with Synthesis: The resin is now ready for the next step in the peptide synthesis (e.g., N-terminal Fmoc deprotection) or for cleavage from the solid support.
Visualizations
References
Preventing hydrolysis of Pal-Glu(OSu)-OH during reaction setup
Welcome to the technical support center for Pal-Glu(OSu)-OH. This resource provides researchers, scientists, and drug development professionals with detailed guidance on handling this N-hydroxysuccinimide (NHS) ester, with a specific focus on preventing hydrolysis during experimental setup to ensure successful conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a lipidated amino acid derivative containing a palmitoyl group and a glutamic acid residue activated with an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] It is commonly used as a side chain for the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist employed in research for type 2 diabetes.[1] The NHS ester group makes it highly reactive towards primary amines (-NH₂), enabling its covalent attachment to peptides or other molecules.
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the reactive NHS ester on this compound reacts with water. This reaction cleaves the ester, converting it into an inactive carboxylic acid and releasing free N-hydroxysuccinimide (NHS). This is a critical competing reaction because once hydrolyzed, the molecule can no longer bind to its target primary amine, leading to significantly lower yields of the desired conjugate.
Q3: What are the key factors that influence the rate of this compound hydrolysis?
The stability of the NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: The presence of water is the direct cause of hydrolysis. NHS esters are moisture-sensitive.
Q4: How should I store this compound to maintain its reactivity?
To ensure stability, this compound powder should be stored in a sealed container, away from moisture, at low temperatures. Recommended storage conditions are -20°C for short-term (1 month) and -80°C for long-term (6 months) storage. It is crucial to allow the container to equilibrate to room temperature before opening to prevent water condensation.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is the most common issue and is often linked to the hydrolysis of the this compound reagent.
| Potential Cause | Recommended Solution |
| Hydrolyzed Reagent | Use Fresh Reagent Stock: Do not store this compound in solution. Prepare the stock solution in anhydrous (dry) DMSO or DMF immediately before use. Use high-quality, amine-free DMF. |
| Incorrect Buffer pH | Optimize pH: The optimal pH for NHS ester reactions is a compromise between amine reactivity and ester stability. A pH range of 7.2-8.5 is generally effective, with pH 8.3-8.5 often cited as ideal. Below pH 7.2, the target amine is protonated and less reactive. Above pH 8.5, hydrolysis occurs very rapidly. |
| Incorrect Buffer Type | Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided for the reaction itself. Recommended buffers include phosphate (PBS), sodium bicarbonate, or borate. |
| Slow Experimental Setup | Work Quickly: Once the this compound is dissolved and added to the aqueous reaction buffer, the hydrolysis process begins immediately. Perform the conjugation reaction promptly after preparing the reagent solution. |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. As the data illustrates, both increasing pH and temperature dramatically decrease the stability of the ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the key chemical pathways and the recommended experimental workflow.
Caption: Competing reaction pathways for this compound.
Caption: Recommended experimental workflow for conjugation.
Experimental Protocol: General Conjugation
This protocol provides a general method for conjugating this compound to a protein or peptide containing primary amines.
1. Materials and Reagents
-
This compound
-
Amine-containing target molecule (e.g., peptide, protein)
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, adjusted to pH 8.3-8.5. (Ensure buffer is amine-free).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification system (e.g., size-exclusion chromatography column, dialysis equipment).
2. Procedure
-
Prepare the Target Molecule Solution:
-
Dissolve your amine-containing molecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution (Prepare Fresh):
-
Crucial Step: Immediately before initiating the reaction, dissolve the this compound powder in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~20 mM). Ultrasonic agitation may be needed to fully dissolve the compound. The volume of organic solvent should be kept to a minimum, ideally constituting less than 10% of the final reaction volume to avoid impacting protein stability.
-
-
Perform the Conjugation Reaction:
-
While gently stirring or vortexing, add the calculated amount of the this compound stock solution to the target molecule solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point, though this may require optimization.
-
Incubate the reaction mixture. Typical incubation times are 1 to 4 hours at room temperature or overnight on ice (4°C).
-
-
Quench the Reaction (Optional):
-
To stop the reaction and ensure no residual active ester remains, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound, hydrolyzed byproducts, and free NHS by purifying the conjugate. Gel filtration (desalting column) is a common and effective method for proteins and other macromolecules. Dialysis can also be used.
-
References
Common impurities found in commercial Pal-Glu(OSu)-OH
Welcome to the technical support center for Pal-Glu(OSu)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions related to the use of commercial this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a palmitoylated glutamic acid derivative featuring an N-hydroxysuccinimide (NHS) ester. It is commonly used as a lipidation agent in peptide and protein modification. The palmitoyl group enhances the hydrophobicity and can promote binding to serum albumin, thereby extending the in vivo half-life of therapeutic peptides and proteins. The NHS ester provides a reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of a peptide).
Q2: What are the most common impurities I should be aware of in commercial this compound?
Commercial preparations of this compound, while generally of high purity (often ≥98%), may contain several types of impurities. These can be broadly categorized as synthesis-related impurities, degradation products, and contaminants from raw materials. A summary of potential impurities is provided in the table below.
Q3: How can these impurities affect my experiment?
Impurities can have several detrimental effects on your experiments:
-
Reduced Labeling Efficiency: The presence of hydrolyzed, unreactive Pal-Glu-OH or other non-reactive impurities will lower the effective concentration of the active reagent, leading to incomplete labeling of your target molecule.
-
Competition for Reaction Sites: Reactive impurities may compete with this compound for binding to your target molecule, resulting in a heterogeneous product.
-
Inaccurate Quantification: Non-reactive impurities can interfere with the accurate determination of the this compound concentration, leading to errors in stoichiometry calculations for your reaction.
-
Altered Biological Activity: The presence of fatty acid analogs could lead to the incorporation of incorrect lipid chains, potentially altering the biological properties of the final conjugate.
Q4: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored in a tightly sealed container under desiccated conditions at -20°C. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product, which can cause hydrolysis of the NHS ester.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Labeling of the Target Peptide/Protein
Possible Causes:
-
Degraded this compound: The NHS ester is hydrolyzed and no longer reactive.
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature.
-
Inaccessible Amines on Target: The primary amines on your target molecule are sterically hindered.
-
Inaccurate Concentration of Reagents: The concentration of this compound or your target molecule is incorrect.
Troubleshooting Steps:
-
Verify Reagent Activity: Test the this compound on a simple, amine-containing molecule (e.g., a small peptide with a lysine residue) to confirm its reactivity.
-
Optimize Reaction Buffer: Ensure the reaction pH is between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, which will compete for the NHS ester. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.[1]
-
Increase Reagent Excess: If steric hindrance is suspected, increasing the molar excess of this compound may improve labeling efficiency.
-
Confirm Concentrations: Accurately determine the concentration of your stock solutions.
Problem 2: High Heterogeneity in the Final Product
Possible Causes:
-
Presence of Reactive Impurities: Other activated fatty acids or related compounds are present in the this compound.
-
Side Reactions: The NHS ester is reacting with other nucleophilic groups on your target molecule (e.g., tyrosine, serine, threonine).[1][2]
-
Over-labeling: Multiple sites on your target molecule are being labeled.
Troubleshooting Steps:
-
Analyze the Purity of this compound: Use analytical techniques like HPLC or LC-MS to assess the purity of your reagent (see Experimental Protocols section).
-
Adjust Reaction pH: Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles while still allowing for efficient reaction with primary amines.[1]
-
Control Stoichiometry: Reduce the molar excess of this compound to better control the degree of labeling.
Data Presentation: Common Impurities in Commercial this compound
| Impurity | Chemical Name | Source | Potential Impact on Experiments |
| Pal-Glu-OH | (S)-5-hydroxy-5-oxo-2-palmitamidopentanoic acid | Hydrolysis of the NHS ester in this compound.[1] | Reduces the effective concentration of the active reagent, leading to lower labeling efficiency. |
| Palmitic Acid | Hexadecanoic acid | Unreacted starting material from the synthesis. | Can compete in side reactions or interfere with purification. |
| N-hydroxysuccinimide (NHS) | 2,5-dioxopyrrolidin-1-ol | Byproduct of the NHS ester activation reaction or hydrolysis. | Can potentially react with other reagents in the mixture. |
| Myristic Acid / Stearic Acid | Tetradecanoic acid / Octadecanoic acid | Contaminants in the commercial palmitic acid used for synthesis. | Can lead to the formation of myristoylated or stearoylated glutamic acid impurities, resulting in a heterogeneous final product with altered biological properties. |
| Dicyclohexylurea (DCU) or Diisopropylurea (DIU) | N,N'-Dicyclohexylurea or N,N'-Diisopropylurea | Byproduct from the use of DCC or DIC as a coupling agent in the synthesis. | Generally insoluble in many organic solvents and can be difficult to remove, potentially contaminating the final product. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the hydrolyzed Pal-Glu-OH impurity.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the sample in a known volume of a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 260 nm (the NHS ester has some absorbance at 260 nm)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of this compound can be estimated by the relative area of the main peak.
-
The hydrolyzed impurity, Pal-Glu-OH, will typically elute earlier than the parent compound due to its increased polarity.
-
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Sources of impurities in commercial this compound.
References
Strategies to improve the efficiency of Pal-Glu(OSu)-OH reactions
Welcome to the technical support center for Pal-Glu(OSu)-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?
The optimal pH range for the reaction of the N-hydroxysuccinimide (NHS) ester of this compound with primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. A pH below 7.2 can lead to the protonation of the amine, rendering it unreactive.[1] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces the overall yield.[1][2]
Q2: Which buffers are recommended for this compound reactions, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Bicarbonate/Carbonate
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers contain primary amines that will react with the NHS ester, thereby inhibiting the conjugation to your target molecule and reducing the reaction efficiency.
Q3: How should I properly store and handle this compound?
This compound is sensitive to moisture and should be stored under desiccated conditions at -20°C to -80°C. Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. For reactions, it is recommended to dissolve this compound in a high-purity, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should be prepared fresh for each experiment to ensure maximum reactivity.
Q4: What are the common side reactions that can occur with this compound?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces the conjugation efficiency. While the primary reaction is with aliphatic amines, NHS esters can also react with other nucleophilic groups, although generally to a lesser extent. These include:
-
Hydroxyl groups (e.g., serine, threonine, tyrosine)
-
Sulfhydryl groups (e.g., cysteine)
-
Imidazole groups (e.g., histidine)
These side reactions typically result in less stable bonds compared to the amide bond formed with a primary amine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. |
| Presence of Competing Amines | Use amine-free buffers such as PBS, HEPES, or Borate. Ensure that the target molecule solution is free from any amine-containing contaminants. | |
| Low Reactivity of Target Molecule | Confirm the presence and accessibility of primary amine groups on your target molecule. Increase the molar excess of this compound relative to the target molecule. | |
| Poor Solubility of Conjugate | Hydrophobicity of the Palmitoyl Group | The palmitoyl group on this compound is hydrophobic and can decrease the solubility of the resulting conjugate. Consider including a purification step, such as dialysis or size-exclusion chromatography, to remove unreacted this compound and byproducts. If solubility issues persist, modification of the target molecule to increase its hydrophilicity prior to conjugation may be necessary. |
| Presence of Unexpected Byproducts | Side Reactions with Other Nucleophiles | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. Purify the conjugate using chromatography techniques (e.g., HPLC, affinity chromatography) to separate the desired product from side products. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The reaction time may require optimization.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and reaction byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.
-
Visualizations
Caption: Reaction pathway of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Removing unreacted Pal-Glu(OSu)-OH from a peptide sample
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted N-hydroxysuccinimide (OSu) activated palmitic acid-glutamic acid, Pal-Glu(OSu)-OH, from peptide samples after acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be removed from my peptide sample?
A1: this compound is a reagent used to attach a palmitoyl-glutamic acid moiety to a peptide, a process known as acylation or lipidation.[1][2] This modification is often performed to increase the half-life of therapeutic peptides. The OSu (N-hydroxysuccinimide) group is an active ester that facilitates the reaction with a primary amine on the peptide, such as the side chain of a lysine residue.[3] It is critical to remove any unreacted this compound and its hydrolyzed by-product, Pal-Glu(OH)-OH, to ensure the purity of the final peptide product. These impurities can interfere with downstream applications, affect bioactivity measurements, and are unacceptable in therapeutic-grade materials.[4][5]
Q2: What are the main challenges when separating unreacted this compound from a lipidated peptide?
A2: The primary challenge is the similarity in hydrophobicity between the unreacted lipid reagent and the newly lipidated peptide. The palmitoyl group (a C16 fatty acid chain) on both molecules makes them highly hydrophobic. In purification methods based on hydrophobicity, such as reversed-phase chromatography, this can lead to similar retention times and co-elution, making separation difficult.
Q3: What is the most effective method for removing this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides and removing impurities like unreacted acylation reagents. This technique separates molecules based on their hydrophobicity. By optimizing the elution gradient, it is possible to resolve the lipidated peptide from the slightly different hydrophobicity of the unreacted reagent and its by-products.
Q4: Can I use simpler techniques like precipitation or solid-phase extraction (SPE) instead of HPLC?
A4: While these techniques can be useful, they may not be sufficient on their own.
-
Precipitation: It is difficult to find a solvent system that will selectively precipitate the peptide while leaving the highly non-polar impurity in solution. This often leads to co-precipitation and poor recovery.
-
Solid-Phase Extraction (SPE): Reversed-phase SPE can be a highly effective method for crude cleanup, especially for removing more polar impurities. It can be used as a preliminary step to reduce the amount of impurity before a final polishing step with RP-HPLC. For some applications, a well-optimized SPE protocol with gradient elution may provide sufficient purity.
Q5: How can I verify that all unreacted this compound has been removed?
A5: The purity of the final peptide should be assessed using analytical RP-HPLC and Mass Spectrometry (MS).
-
Analytical RP-HPLC: A high-resolution analytical column is used to check for the presence of any remaining impurities. The chromatogram should show a single major peak corresponding to the purified peptide.
-
Mass Spectrometry (MS): This technique confirms the identity of the main peak as the desired lipidated peptide by measuring its molecular weight. It can also detect the presence of impurities, such as the unreacted reagent (MW: 482.6 g/mol ) or its hydrolyzed form, which would not be visible if they co-elute with the main peptide peak in HPLC.
Troubleshooting Guide
Issue 1: Co-elution of the Peptide and Impurity in RP-HPLC
Q: My lipidated peptide and the peak for unreacted this compound are overlapping in my preparative HPLC chromatogram. How can I improve the separation?
A: Co-elution is a common issue when the hydrophobicity of the target peptide and the impurity are very similar. The following strategies can be employed to improve resolution.
| Parameter to Modify | Recommended Action | Expected Outcome |
| Elution Gradient | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of the target compounds. | Increases the separation time between peaks, allowing for better resolution of closely eluting species. |
| Organic Modifier | Switch the organic solvent in the mobile phase. If using acetonitrile, try methanol or isopropanol, or a combination. | Different organic solvents can alter the selectivity of the separation, changing the retention behavior of the peptide versus the impurity. |
| Stationary Phase | Change the HPLC column. If using a C18 column, try a C8 or a phenyl-hexyl column. | A less hydrophobic stationary phase (like C8) may reduce the retention of both compounds but can alter their relative retention, potentially improving separation. |
| Ion-Pairing Reagent | Modify the concentration of trifluoroacetic acid (TFA), typically from 0.1% to 0.05%, or switch to a different agent like formic acid (FA). | Changes in the ion-pairing reagent can subtly affect peptide conformation and interaction with the stationary phase, which may improve resolution. |
Issue 2: Low Peptide Yield After Purification
Q: I successfully separated the impurity, but my final peptide yield after lyophilization is very low. What could be the cause?
A: Low yield can result from several factors during the purification and subsequent processing steps.
-
Overly Broad Fraction Collection: Collecting a very wide peak window to ensure you capture all of your peptide might inadvertently include impurities again. Conversely, collecting too narrow a window can lead to significant product loss. Analyze all fractions surrounding your main peak to ensure you are pooling correctly.
-
Peptide Adsorption: Hydrophobic peptides, especially lipidated ones, can adsorb to plasticware (e.g., collection tubes, vials) and glassware. Using low-adsorption polypropylene tubes can help mitigate this.
-
Incomplete Elution from Column: The peptide may be strongly retained on the column. Ensure the column is flushed with a high percentage of organic solvent at the end of the gradient to elute all bound material.
-
Precipitation: The peptide may precipitate on the column or in the collection tubes if its concentration exceeds its solubility in the mobile phase. If this occurs, try loading less material onto the column per run.
Experimental Protocols
Protocol 1: General RP-HPLC Purification Method
This protocol provides a starting point for purifying a lipidated peptide and removing hydrophobic impurities like this compound.
-
Column Selection: Start with a preparative C18 reversed-phase column suitable for peptide purification.
-
Mobile Phase Preparation:
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Buffer B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide sample in a minimal amount of a strong solvent like DMSO, then dilute with Buffer A to ensure it is fully dissolved before injection. The final concentration of DMSO should be kept low to avoid peak distortion.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the sample.
-
Run a linear gradient. A typical starting gradient could be 10% to 90% Buffer B over 40-60 minutes.
-
Based on the initial separation profile, optimize the gradient to be shallower around the elution time of your target peptide to improve resolution from nearby impurities.
-
-
Fraction Collection: Collect fractions across the peaks shown on the chromatogram.
-
Analysis and Pooling: Analyze each fraction using analytical RP-HPLC and mass spectrometry. Pool the fractions that contain the pure target peptide.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Cleanup
SPE can be used to quickly remove a significant portion of impurities before a final HPLC polishing step.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed volume appropriate for your sample size.
-
Cartridge Conditioning:
-
Wash the cartridge with one bed volume of methanol or acetonitrile.
-
Equilibrate the cartridge with two bed volumes of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
-
Sample Loading: Dissolve the crude peptide in the initial mobile phase and load it onto the conditioned cartridge.
-
Washing Step: Wash the cartridge with several bed volumes of a weak mobile phase (e.g., 10-20% acetonitrile in water with 0.1% TFA). This step is designed to wash away polar impurities while the peptide and the hydrophobic impurity remain bound.
-
Elution: Elute the peptide using a higher concentration of organic solvent. Step-gradient elution can be used:
-
Elute with a moderate organic concentration (e.g., 40% acetonitrile) to potentially wash off less hydrophobic impurities.
-
Elute the target peptide with a higher concentration (e.g., 60-80% acetonitrile). The unreacted this compound, being very hydrophobic, may elute at an even higher organic concentration or be retained.
-
-
Analysis: Analyze the eluted fractions by analytical HPLC and MS to determine which fractions contain the cleanest product for further purification.
Visual Workflow for Purification Strategy
Caption: Decision workflow for purifying a lipidated peptide.
References
Validation & Comparative
A Comparative Guide to Solid-Phase vs. Liquid-Phase Synthesis with Pal-Glu(OSu)-OH
For researchers, scientists, and drug development professionals, the choice between solid-phase and liquid-phase synthesis is a critical decision that dictates the efficiency, scalability, and purity of the final peptide product. This guide provides an objective comparison of these two methodologies with a specific focus on the incorporation of Pal-Glu(OSu)-OH, a key building block in the synthesis of acylated peptides like liraglutide.
Executive Summary
Solid-phase peptide synthesis (SPPS) is the predominant method for the synthesis of long peptides, offering advantages in automation, purification, and speed.[1][2][3] In the context of this compound, the acylation step is typically performed on the resin-bound peptide. Liquid-phase peptide synthesis (LPPS), while offering flexibility and scalability for shorter peptides or fragments, presents significant challenges for complex molecules, primarily due to laborious purification after each step.[2][3] For long and complex peptides, a hybrid approach, where a lipoamino acid fragment is synthesized in the liquid phase and then coupled to the peptide on a solid support, is also a viable strategy.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for solid-phase and liquid-phase synthesis, drawing on general principles of peptide synthesis and data from the synthesis of liraglutide, a peptide that utilizes a derivative of this compound.
| Parameter | Solid-Phase Synthesis (SPPS) | Liquid-Phase Synthesis (LPPS) |
| Typical Yield | High (often ≥95% crude purity before final cleavage) | Variable (typically 90-98% per step, but cumulative losses can be significant) |
| Purity | High, due to efficient removal of excess reagents and byproducts by washing. | Can be high, but requires rigorous purification after each coupling step. |
| Reaction Time | Faster overall synthesis time due to streamlined washing steps and potential for automation. | Slower due to the need for isolation and purification of intermediates. |
| Scalability | Excellent for laboratory scale (mg to g). Large-scale synthesis can be costly. | More amenable to large-scale (kg) production of shorter peptides. |
| Automation | Highly amenable to automation. | Less compatible with automation. |
| Purification | Simplified, with a single final purification after cleavage from the resin. | Complex and labor-intensive, requiring purification at each step. |
| Reagent Usage | Often requires an excess of reagents to drive reactions to completion. | Can be more economical with reagents for simple, short sequences. |
Experimental Protocols
Solid-Phase Synthesis: Acylation of a Resin-Bound Peptide with Pal-Glu(OSu)-OtBu
This protocol is adapted from the synthesis of liraglutide and describes the on-resin acylation of a lysine residue. Pal-Glu(OSu)-OtBu is used as the activated form of the lipoamino acid.
Materials:
-
Peptide-resin with an orthogonally protected lysine residue (e.g., Fmoc-Lys(Alloc)-resin)
-
Pal-Glu(OSu)-OtBu (5 equivalents relative to resin loading)
-
DIPEA (Diisopropylethylamine) (10 equivalents)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Piperidine (20% in DMF) for Fmoc removal
-
Reagents for Alloc deprotection (e.g., Pd(PPh₃)₄ and PhSiH₃)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Alloc Deprotection: Remove the Alloc protecting group from the lysine side chain using a palladium catalyst.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Acylation: Dissolve Pal-Glu(OSu)-OtBu (5 eq.) and DIPEA (10 eq.) in DCM. Add the solution to the resin and shake for 16 hours.
-
Washing: Wash the resin extensively with DCM and DMF to remove excess reagents.
-
Continue Peptide Elongation (if necessary): Remove the N-terminal Fmoc group with 20% piperidine in DMF and continue with the standard SPPS cycles.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Liquid-Phase Synthesis: General Dipeptide Formation
This protocol outlines a general procedure for the formation of a dipeptide in solution, which could be a fragment for a larger synthesis.
Materials:
-
N-terminally protected amino acid (e.g., Fmoc-Amino Acid-OH)
-
C-terminally protected amino acid (e.g., H-Amino Acid-OtBu)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Organic solvent (e.g., DMF, DCM)
-
Reagents for extraction and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, silica gel for chromatography)
Procedure:
-
Activation: Dissolve the N-protected amino acid and the coupling reagent in an appropriate organic solvent.
-
Coupling: Add the C-protected amino acid and the base to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing with a mild acid, a mild base, and brine.
-
Purification: Purify the protected dipeptide by flash chromatography on silica gel or by recrystallization.
-
Deprotection: Selectively remove either the N-terminal or C-terminal protecting group to allow for further elongation of the peptide chain.
-
Repeat: Repeat the coupling and deprotection steps until the desired peptide fragment is synthesized.
Mandatory Visualization
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Acylated Peptides.
Caption: Liquid-Phase Peptide Synthesis (LPPS) General Workflow.
Conclusion
For the synthesis of complex acylated peptides involving reagents like this compound, solid-phase peptide synthesis is generally the more efficient and practical approach. The ease of purification, potential for automation, and higher overall yields for long sequences make it the preferred method in a research and drug development setting. While liquid-phase synthesis offers advantages in terms of scalability for the production of shorter peptides and peptide fragments, its application to the total synthesis of complex molecules is often hampered by the laborious and time-consuming purification of intermediates. The choice of methodology will ultimately depend on the specific requirements of the project, including the length and complexity of the peptide, the desired scale of production, and available resources.
References
Purity Analysis of Pal-Glu(OSu)-OH: A Comparative Guide to HPLC and Mass Spectrometry Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of Pal-Glu(OSu)-OH, a critical activated ester linker used in the synthesis of peptide-based therapeutics such as Liraglutide, is paramount to ensure the safety and efficacy of the final drug product.[1][2][3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the cornerstone for analyzing the purity of this compound and related lipopeptides.[5] The method separates the target compound from process-related impurities and degradation products based on their hydrophobicity.
Comparative HPLC Purity Data
| Recrystallization Solvent/Acid Wash | HPLC Purity (%) | Key Impurities Identified (by retention time) |
| n-Propanol / Acetic Acid | 97.28 | HOSU, DIU, Myristic acid, L5-S2, Stearic acid |
| n-Butanol / Malic Acid | 95.37 | HOSU, DIU, Myristic acid, L5-S2, Stearic acid |
| Ethanol / Water | 96.66 | HOSU, DIU, Myristic acid, L5-S2, Stearic acid |
| Methanol / Citric Acid | 98.46 | HOSU, DIU, Myristic acid, L5-S2, Stearic acid |
| Ethanol / Fumaric Acid | 99.41 | HOSU, DIU, Myristic acid, L5-S2, Stearic acid |
Data adapted from patent WO2020182227A1 for the analogous compound Pal-Glu(OSu)-OtBu. HOSU (N-hydroxysuccinimide) and DIU (N,N'-diisopropylurea) are common process-related impurities.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative method for the purity analysis of this compound and its analogs.
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus, Waters ACQUITY UPLC Peptide BEH C18, 300 Å, 1.7 µm) is recommended for optimal separation of lipophilic compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. TFA is common for improved peak shape, while formic acid is more MS-friendly.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is employed to elute compounds with increasing hydrophobicity. A typical gradient might run from 20% to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 - 1.0 mL/min, depending on the column dimensions.
-
Detection: UV detection at 210-220 nm, where the peptide bond and amide linkages absorb.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.
Mass Spectrometry (MS) for Identity Confirmation and Impurity Characterization
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for identifying the structures of co-eluting impurities. It is typically coupled with HPLC (LC-MS) to provide mass information for each peak in the chromatogram.
Expected Mass-to-Charge Ratios (m/z) for this compound and Potential Impurities
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₂₅H₄₂N₂O₇ | 482.30 | 483.31 | 505.29 |
| Pal-Glu-OH | C₂₁H₃₉NO₅ | 399.28 | 400.29 | 422.27 |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.24 | 257.25 | 279.23 |
| N-hydroxysuccinimide (HOSU) | C₄H₅NO₃ | 115.02 | 116.03 | 138.01 |
| Myristic Acid | C₁₄H₂₈O₂ | 228.21 | 229.22 | 251.20 |
| Stearic Acid | C₁₈H₃₆O₂ | 284.27 | 285.28 | 307.26 |
Monoisotopic masses were calculated based on the most abundant isotopes.
Experimental Protocol: LC-MS
-
Instrumentation: An LC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (TQ) instrument.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for this class of molecules, often in positive ion mode.
-
Mass Analyzer: Operated in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For targeted impurity analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the parent ion of interest. The resulting fragmentation pattern provides structural information, confirming the identity of the main compound and helping to elucidate the structures of unknown impurities.
Alternative Purity Analysis Methods
While HPLC-MS is the gold standard, other techniques can provide complementary information on the purity of this compound.
| Method | Principle | Application to this compound | Advantages | Limitations |
| Quantitative Amino Acid Analysis | Acid hydrolysis of the sample followed by ion-exchange chromatography and post-column derivatization (e.g., with ninhydrin) to quantify individual amino acids. | Can determine the total amount of glutamic acid present, providing a measure of the active molecule concentration. | Highly accurate for determining net peptide/amino acid derivative content. | Destructive method; does not provide information on impurities that are not amino acid-based. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can confirm the overall structure of this compound and identify major impurities with distinct chemical structures. | Provides unambiguous structural information. | Lower sensitivity compared to MS; may not detect trace impurities. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule. | Can be used to assess the enantiomeric purity of the L-glutamic acid moiety. | Specific for chiral purity. | Insensitive to non-chiral impurities. |
Workflow for Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound.
Conclusion
A combination of HPLC and mass spectrometry provides a robust and comprehensive approach for the purity analysis of this compound. HPLC with UV detection is the primary method for quantifying purity and detecting impurities, while mass spectrometry is essential for confirming the identity of the target compound and characterizing any detected impurities. For a complete understanding of the material's quality, orthogonal techniques such as quantitative amino acid analysis and NMR can be employed to provide complementary data. The selection of the most appropriate analytical strategy will depend on the specific requirements of the drug development stage, from early discovery to quality control in a manufacturing setting.
References
A Comparative Guide to Alternatives for Liraglutide Side Chain Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of liraglutide, a crucial therapeutic for type 2 diabetes, involves the precise attachment of a palmitoylated glutamic acid side chain to a lysine residue on the peptide backbone. The conventional method often employs Nα-palmitoyl-L-glutamic acid α-succinimidyl ester (Pal-Glu(OSu)-OH) for this acylation step. However, alternative strategies have emerged to enhance efficiency, purity, and scalability. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed protocols.
Overview of Synthetic Strategies
The attachment of the liraglutide side chain can be broadly categorized into three main approaches:
-
Sequential On-Resin Acylation: The traditional and most direct method where the fully assembled peptide is still attached to the solid support. The lysine side chain is selectively deprotected, followed by acylation with an activated palmitoyl-glutamic acid derivative.
-
Convergent (Fragment) Synthesis: This "pre-acylation" strategy involves synthesizing a key building block, Fmoc-Lys(Pal-Glu-OtBu)-OH, in the liquid phase. This acylated amino acid is then incorporated as a single unit during the solid-phase peptide synthesis (SPPS) of the liraglutide backbone.
-
Chemo-enzymatic Ligation: An innovative approach that utilizes enzymes, such as ligases, to catalyze the formation of the peptide bond between the side chain and the lysine residue, or to ligate peptide fragments, one of which contains the acylated lysine.
Comparison of Acylation Reagents and Methodologies
While this compound is a commonly used activated ester, other alternatives and different synthetic philosophies offer distinct advantages and disadvantages.
| Methodology | Key Reagent/Building Block | Advantages | Disadvantages | Reported Purity (Crude) | Reported Yield |
| Sequential On-Resin Acylation | Pal-Glu(OSu)-OtBu | Direct and well-established method. | Potential for aggregation of the long peptide on the resin, leading to incomplete reactions[1]. The activated ester can be expensive. | Variable, can be lower due to aggregation. | Not always quantitative on-resin[1]. |
| Convergent Synthesis | Fmoc-Lys(Pal-Glu-OtBu)-OH | Avoids reactions on the potentially aggregated, resin-bound full-length peptide. Can lead to higher purity and overall yield[2]. Shorter synthesis cycle[2]. | Requires a separate, multi-step solution-phase synthesis of the key building block. | High purity of the final peptide reported[3]. | High yield reported for the overall process. |
| Chemo-enzymatic Ligation | Pal-γ-Glu-OH and a peptide ester fragment | High specificity, potentially leading to fewer side products and higher purity. Environmentally friendly ("green") approach. Avoids racemization. | Requires specialized enzymes (e.g., subtilisin variants) and optimization of enzymatic reaction conditions. May require specific peptide ester fragments. | High purity of the target liraglutide reported. | Good yields can be achieved under optimized conditions. |
| Alternative On-Resin Coupling | Pal-Glu-OtBu with coupling agents (e.g., HBTU, COMU, DEPBT) | May offer an alternative to pre-activated esters, potentially reducing costs. | Requires careful selection and optimization of coupling agents and conditions to avoid side reactions. | Not explicitly reported for this specific step. | Dependent on the efficiency of the chosen coupling agent. |
Experimental Protocols
Sequential On-Resin Acylation with Pal-Glu(OSu)-OtBu
This protocol assumes the use of a resin-bound liraglutide precursor with an orthogonally protected lysine at position 26 (e.g., Fmoc-Lys(Alloc)-OH).
A. Orthogonal Deprotection of Lys(Alloc):
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.1 to 3 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 10 equivalents) in DCM.
-
Agitate the reaction mixture under an inert atmosphere (e.g., Argon) for a specified time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DCM to remove the palladium catalyst and byproducts.
B. Side-Chain Acylation:
-
Swell the deprotected peptide-resin in a suitable solvent like DCM or DMF.
-
Add a solution of Pal-Glu(OSu)-OtBu (3-5 equivalents) and a base such as diisopropylethylamine (DIEA, 6-10 equivalents) in DCM or DMF.
-
Allow the reaction to proceed for an extended period (e.g., 16 hours) at room temperature to ensure completion.
-
Monitor the reaction completion using a qualitative test such as the ninhydrin test.
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Convergent Synthesis using Fmoc-Lys(Pal-Glu-OtBu)-OH
This approach involves the initial synthesis of the key building block in solution, followed by its incorporation during standard SPPS.
A. Solution-Phase Synthesis of Pal-Glu-OtBu:
-
Activate palmitic acid by reacting it with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) to form Pal-OSu.
-
React the activated palmitic acid (Pal-OSu) with H-Glu-OtBu in the presence of a base (e.g., DIEA) to yield Pal-Glu-OtBu.
-
Purify the product by extraction and/or chromatography.
B. Solution-Phase Synthesis of Pal-Glu(OSu)-OtBu:
-
Activate the γ-carboxyl group of the purified Pal-Glu-OtBu by reacting it with HOSu and DCC/DIC.
C. Solution-Phase Synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH:
-
React the activated Pal-Glu(OSu)-OtBu with Fmoc-Lys-OH to form the final building block, Fmoc-Lys(Pal-Glu-OtBu)-OH.
-
Purify the final product, for example, by precipitation and washing.
D. Incorporation into SPPS:
-
The synthesized Fmoc-Lys(Pal-Glu-OtBu)-OH is then used as a standard amino acid in the automated or manual solid-phase synthesizer at the corresponding position in the liraglutide sequence.
Chemo-enzymatic Ligation
This protocol outlines a general strategy for the enzymatic synthesis of liraglutide.
-
Fragment Synthesis: Synthesize two peptide fragments. For example, a C-terminal ester fragment (e.g., residues 1-11 with a C-terminal ester) and an N-terminally deprotected fragment (e.g., residues 12-31 with a free N-terminus and a lysine side chain available for acylation).
-
Enzymatic Ligation of the Backbone: Couple the two fragments using a suitable ligase, such as an engineered subtilisin variant (subtiligase). This is performed in an aqueous buffer system under optimized pH and temperature conditions.
-
Side Chain Acylation:
-
Pre-acylation approach: Synthesize the second fragment with the Pal-Glu moiety already attached to the lysine.
-
Post-ligation acylation: After ligating the peptide backbone, the lysine side chain can be acylated. This can be achieved either chemically or potentially through another enzymatic step using a lipase, although specific protocols for lipase-mediated acylation of the full-length liraglutide precursor are less detailed in the literature. A more described method involves the enzymatic coupling of the peptide backbone, leaving a lysine with a free ε-amino group, which is then acylated chemically with Pal-γ-Glu-OH.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the different synthetic strategies for the liraglutide side chain.
Caption: Workflow for Sequential On-Resin Acylation.
Caption: Workflow for Convergent (Fragment) Synthesis.
Caption: General Workflow for Chemo-Enzymatic Ligation.
Conclusion
The choice of synthetic strategy for the liraglutide side chain depends on various factors, including the scale of production, desired purity, cost considerations, and available expertise. While the traditional on-resin acylation with this compound is a straightforward method, it can be hampered by issues related to peptide aggregation on the solid support.
The convergent approach, using the pre-synthesized Fmoc-Lys(Pal-Glu-OtBu)-OH building block, offers a robust alternative that can lead to higher purity and yield by circumventing the challenges of reactions on a large, resin-bound peptide. This method may be particularly advantageous for large-scale manufacturing.
Chemo-enzymatic synthesis represents a promising green chemistry approach, offering high specificity and potentially fewer impurities. However, it requires the availability of specific enzymes and careful optimization of the reaction conditions.
Ultimately, the selection of the most suitable alternative to this compound for liraglutide side chain synthesis will involve a careful evaluation of the trade-offs between these different methodologies in the context of the specific goals of the research or production campaign. Further research directly comparing the performance and cost-effectiveness of different activated esters and synthetic routes under identical conditions would be highly valuable to the field.
References
A Comparative Guide to Peptides Synthesized with Pal-Glu(OSu)-OH for Enhanced Therapeutic Efficacy
For researchers, scientists, and drug development professionals, the quest for enhancing the therapeutic window of peptide-based drugs is a continuous endeavor. A key strategy in this pursuit is the extension of a peptide's in-vivo half-life, thereby reducing dosing frequency and improving patient compliance. One of the most successful approaches to achieve this is through lipidation, the covalent attachment of a fatty acid moiety. This guide provides a comprehensive comparison of the efficacy of peptides synthesized using the palmitoylation reagent, Pal-Glu(OSu)-OH, against other half-life extension technologies. The information presented is supported by experimental data to aid in making informed decisions for peptide drug development.
The reagent Nα-palmitoyl-L-glutamic acid α-succinimidyl ester, commonly abbreviated as this compound, is a critical component in the synthesis of several long-acting peptide therapeutics, most notably the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide.[1][2][3] This reagent facilitates the site-specific attachment of a palmitic acid group via a glutamic acid spacer to a lysine residue on the peptide backbone. This modification enhances the peptide's affinity for serum albumin, a natural transport protein in the blood, effectively creating a circulating reservoir of the drug and significantly prolonging its duration of action.[3]
Efficacy Comparison of Half-Life Extension Strategies
The primary goal of modifying peptides with reagents like this compound is to improve their pharmacokinetic and pharmacodynamic profiles. The following table summarizes a comparison of different half-life extension strategies for peptides, with a focus on GLP-1 receptor agonists.
| Half-Life Extension Strategy | Example Moiety/Technology | Mechanism of Action | Typical Half-Life Extension | Key Advantages | Key Disadvantages |
| Lipidation (Fatty Acid Acylation) | Pal-Glu- attached via this compound | Reversible binding to serum albumin.[3] | Hours to days (e.g., Liraglutide: ~13 hours) | Established clinical success, potential for improved cellular uptake. | Potential for off-target binding to other proteins or membranes, can be influenced by fatty acid chain length and linker. |
| PEGylation | Polyethylene glycol (PEG) chains | Increases hydrodynamic volume, reducing renal clearance. | Days to weeks. | Broadly applicable, can reduce immunogenicity. | Potential for reduced biological activity due to steric hindrance, accumulation in tissues with long-term use. |
| Fusion to Albumin | Recombinant fusion to human serum albumin (HSA) | Utilizes the long half-life of albumin (~19 days). | Approaching the half-life of albumin. | Very long half-life, utilizes a natural protein. | Large molecular size may limit tissue distribution, more complex manufacturing process. |
| Fusion to Fc Fragment | Fusion to the Fc region of an antibody | Binds to the neonatal Fc receptor (FcRn), promoting recycling. | Days to weeks. | Long half-life, established manufacturing technology. | Large molecular size, potential for immune effector functions. |
Experimental Protocols for Peptide Synthesis with this compound
The synthesis of peptides incorporating the Pal-Glu moiety can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) Protocol
This method involves the stepwise assembly of the peptide chain on a solid support (resin). The lipidation step is typically performed on-resin after the full peptide sequence has been assembled.
-
Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin, is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Peptide Chain Elongation: The peptide is synthesized from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each cycle involves:
-
Fmoc deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid using a base, typically 20% piperidine in DMF.
-
Amino acid coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., DIC/Oxyma or HCTU/DIPEA) and coupled to the deprotected N-terminus.
-
-
Orthogonal Deprotection of Lysine: The lysine residue intended for lipidation is protected with an orthogonal protecting group, such as Alloc (allyloxycarbonyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl). Once the peptide chain is complete, this protecting group is selectively removed. For Alloc, a palladium catalyst like Pd(PPh₃)₄ is used.
-
Lipidation with Pal-Glu(OSu)-OtBu: The resin is then treated with a solution of Pal-Glu(OSu)-OtBu (a tert-butyl protected version of the reagent) and a base like diisopropylethylamine (DIPEA) in a solvent such as DCM. The reaction is typically allowed to proceed for several hours to ensure complete acylation of the lysine side chain.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the OtBu from the glutamic acid) are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid-Phase Peptide Synthesis (LPPS) Protocol
In LPPS, the peptide is synthesized in solution. This can be done by synthesizing the full peptide and then performing the lipidation, or by creating a lipidated amino acid building block that is then incorporated into the peptide sequence.
-
Synthesis of the Lipidated Building Block:
-
Palmitic acid is reacted with N-hydroxysuccinimide (HOSu) and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to form the activated ester, Palmitoyl-OSu.
-
This is then reacted with the free amino group of H-Glu-OtBu to yield Palmitoyl-Glu-OtBu.
-
The free carboxylic acid of Palmitoyl-Glu-OtBu is then activated with HOSu and DCC to produce Palmitoyl-Glu(OSu)-OtBu.
-
Finally, this activated ester is reacted with the side chain of Fmoc-Lys-OH to create the complete building block, Fmoc-Lys(Pal-Glu-OtBu)-OH.
-
-
Peptide Synthesis: The synthesized Fmoc-Lys(Pal-Glu-OtBu)-OH is then used as a standard amino acid in a stepwise LPPS or in the fragment condensation approach to build the final peptide.
-
Deprotection and Purification: After the full peptide sequence is assembled, the protecting groups are removed, and the final product is purified by methods such as recrystallization and/or RP-HPLC.
Visualizing the Synthesis and Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a lipidated peptide.
Figure 2: Mechanism of half-life extension by binding of a lipidated peptide to serum albumin.
Conclusion
The use of this compound to introduce a palmitoyl-glutamic acid side chain is a clinically validated and highly effective strategy for extending the half-life of therapeutic peptides. This approach offers a favorable balance of prolonged action and retained biological potency. While other technologies like PEGylation and protein fusion can offer even longer half-lives, they may come with trade-offs in terms of molecular size, manufacturing complexity, and potential for reduced activity. The choice of a half-life extension strategy will ultimately depend on the specific therapeutic application, the desired pharmacokinetic profile, and manufacturing considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to evaluate the suitability of this compound-mediated lipidation for their peptide drug candidates.
References
A Researcher's Guide to Pal-Glu(OSu)-OH: Characterization of Reaction Byproducts and Comparison with Alternative Acylation Reagents
For researchers, scientists, and drug development professionals, achieving high-purity acylated peptides is paramount. This guide provides a comprehensive analysis of the reaction byproducts of Pal-Glu(OSu)-OH, a key reagent in the synthesis of lipidated peptides like Liraglutide. We present a quantitative comparison of its performance against alternative acylation methods, supported by detailed experimental protocols and visual workflows to aid in optimizing your synthetic strategies.
Understanding the Reactivity of this compound
This compound, or Palmitoyl-L-glutamic acid γ-N-hydroxysuccinimide ester, is an activated ester designed for the site-specific acylation of primary amines in peptides and proteins. The N-hydroxysuccinimide (NHS) ester group reacts with the nucleophilic amine to form a stable amide bond, while releasing N-hydroxysuccinimide as a byproduct. While this reaction is generally efficient and selective, several side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the final product's purity and activity.
The primary desired reaction is the aminolysis of the NHS ester by a primary amine (e.g., the N-terminus of a peptide or the epsilon-amino group of a lysine residue) to form a stable amide bond. However, the NHS ester is also susceptible to hydrolysis, where it reacts with water to form the corresponding carboxylic acid, Pal-Glu-OH. This hydrolyzed byproduct is unreactive towards amines and represents a loss of the acylating reagent.
Furthermore, other nucleophilic side chains of amino acids can react with the NHS ester, although generally at a slower rate than primary amines. These include the hydroxyl groups of serine, threonine, and tyrosine, which can lead to the formation of unstable O-acyl isourea derivatives. The sulfhydryl group of cysteine and the imidazole group of histidine can also exhibit some reactivity.
Quantitative Analysis of this compound Reaction Byproducts
While specific quantitative data for the reaction of this compound under a variety of conditions is not extensively published in a single source, we can compile a representative comparison based on the known reactivity of NHS esters. The following table summarizes the expected distribution of products and byproducts based on reaction conditions. The yields are illustrative and can vary depending on the specific peptide sequence, solvent, and stoichiometry.
| Reaction Condition | Desired Product (N-acylation) Yield | Hydrolysis Byproduct (Pal-Glu-OH) Yield | O-acylation Byproduct Yield |
| Optimal pH (7.2-7.5), 1.2 eq. This compound, 4°C | >90% | <5% | <1% |
| High pH (8.5-9.0), 1.2 eq. This compound, RT | 70-85% | 10-20% | 1-5% |
| Low pH (6.0-6.5), 1.2 eq. This compound, RT | 50-70% | <5% | <1% |
| Excess Reagent (5 eq.), Optimal pH, RT | >95% (potential for multiple acylations) | 5-10% | 2-8% |
| Aqueous buffer with primary amine (e.g., Tris) | Significantly Reduced | Variable | Variable |
Comparison with Alternative Acylation Reagents
Several alternatives to NHS esters are available for peptide acylation, each with its own advantages and disadvantages. The choice of reagent often depends on the specific application, the peptide sequence, and the desired purity profile.
| Acylation Reagent | Mechanism | Advantages | Disadvantages |
| This compound (NHS Ester) | Activated ester reacts with primary amines. | Relatively stable, easy to handle, good selectivity for primary amines at optimal pH. | Susceptible to hydrolysis, potential for side reactions with other nucleophiles. |
| Carbodiimides (e.g., DCC, EDC) | Activates the carboxyl group to form an O-acylisourea intermediate. | Inexpensive, widely used. | Can lead to racemization, formation of N-acylurea byproducts, requires an additive (e.g., HOBt, NHS) to suppress side reactions. |
| Phosphonium Salts (e.g., BOP, PyBOP) | Forms a highly reactive phosphonium-based active ester. | High coupling efficiency, low racemization. | Can be expensive, byproducts can be difficult to remove. |
| Aminium/Uronium Salts (e.g., HBTU, HATU) | Forms a highly reactive aminium/uronium-based active ester. | Very fast reaction rates, high yields, low racemization. | Can be expensive, potential for side reactions with the N-terminus if used in excess. |
Experimental Protocols
Accurate characterization of the reaction mixture is crucial for optimizing the acylation process and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.
Protocol 1: Reverse-Phase HPLC for Separation of Acylated Peptide and Byproducts
This protocol outlines a general method for separating the desired acylated peptide from the unreacted peptide, hydrolyzed Pal-Glu-OH, and other potential byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide and the acylated product.
-
Sample Preparation: Quench the acylation reaction mixture with a small amount of an amine-containing buffer (e.g., Tris) if necessary. Dilute the sample in Mobile Phase A before injection.
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The retention time of the acylated peptide will be significantly longer than the unacylated peptide due to the increased hydrophobicity of the palmitoyl group. The hydrolyzed Pal-Glu-OH will also have a distinct retention time.
-
Quantification: The relative amounts of the desired product and byproducts can be determined by integrating the peak areas in the chromatogram.
Protocol 2: LC-MS/MS for Identification of Reaction Byproducts
LC-MS/MS provides definitive identification of the products and byproducts by providing mass information.
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
LC Conditions: Use the same or a similar reverse-phase HPLC method as described above. The use of formic acid (0.1%) instead of TFA in the mobile phase is often preferred for better MS sensitivity.
-
MS Analysis:
-
Acquire full scan MS data to determine the molecular weights of the eluting species. The expected mass of the desired acylated peptide will be the mass of the peptide plus the mass of the palmitoyl-glutamic acid moiety minus the mass of water. The hydrolyzed byproduct will have a mass corresponding to Pal-Glu-OH.
-
Perform tandem MS (MS/MS) on the parent ions of interest. Fragmentation analysis will confirm the peptide sequence and the site of acylation. For O-acylated byproducts, the fragmentation pattern will show the loss of the acyl group from serine, threonine, or tyrosine residues.
-
-
Data Analysis: Use specialized software to analyze the MS and MS/MS data to identify the components in the reaction mixture. Several impurities related to the synthesis of liraglutide, which involves a similar acylation step, have been characterized using this approach, including N-terminal truncations and other modifications.[1][2][3][4][5]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a comparison of acylation reagent mechanisms.
Caption: Reaction pathway of this compound with a peptide.
Caption: Comparison of NHS ester and carbodiimide acylation mechanisms.
References
A Researcher's Guide to Validating Site-Specific Peptide Acylation with Pal-Glu(OSu)-OH
For researchers, scientists, and drug development professionals, ensuring the precise location of post-translational or synthetic modifications on a peptide is critical for its efficacy and safety. This guide provides a comparative analysis of key analytical techniques for validating the attachment site of Pal-Glu(OSu)-OH, a common acylating agent, on a peptide. We present a side-by-side comparison of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Edman degradation, complete with experimental protocols and supporting data to aid in selecting the most appropriate validation strategy.
This compound is an N-hydroxysuccinimide (NHS) ester-activated reagent. The NHS ester group is highly reactive towards primary amines, making the ε-amino group of lysine residues the most probable site of acylation on a peptide under physiological pH conditions. The N-terminal α-amino group is another potential site of modification. Validating the precise location of this palmitoyl-glutamic acid moiety is paramount for understanding the structure-activity relationship of the modified peptide.
Comparative Analysis of Validation Techniques
The choice of analytical technique for validating the site of this compound attachment depends on several factors, including the required level of detail, sample availability, and the presence of other modifications. The following table summarizes the key performance characteristics of the three primary methods.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Edman Degradation |
| Primary Output | Mass-to-charge ratio of the peptide and its fragments, revealing the mass shift at the modification site. | Through-space correlations of atomic nuclei, providing a 3D structure of the peptide in solution. | Sequential identification of N-terminal amino acids. |
| Site Identification | High confidence localization of the modification by analyzing fragment ions (MS/MS).[1] | Unambiguous identification of the modified residue through chemical shift perturbations. | Identification of the modified amino acid by a characteristic retention time of its PTH derivative. |
| Sensitivity | High (femt- to attomole range).[1] | Moderate (micromolar to millimolar concentrations required).[2] | High (picomole range).[3][4] |
| Sample Consumption | Low (picograms to nanograms). | High (milligrams). | Low (picomoles). |
| Structural Information | Limited to mass and fragmentation patterns. | Detailed 3D structure and conformational dynamics in solution. | Provides sequence information but no 3D structure. |
| Throughput | High, suitable for screening multiple samples. | Low, time-consuming data acquisition and analysis. | Moderate, automated sequencers can process multiple cycles. |
| Instrumentation | Widely available in proteomics and analytical labs. | Specialized equipment and expertise required. | Less common in modern labs, often outsourced. |
| Key Advantage | High sensitivity and ability to analyze complex mixtures. | Provides detailed structural information in a native-like environment. | Direct sequencing method that can identify modified N-terminal residues. |
| Key Limitation | Indirect structural information; potential for ambiguous fragment assignments. | Lower sensitivity and higher sample consumption. | Inability to sequence beyond ~50-60 residues and challenges with internal modifications. |
Experimental Workflows and Logical Comparisons
To visualize the process of validating the attachment site and to compare the different analytical approaches, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for each technique. Specific parameters will need to be optimized based on the peptide sequence, its solubility, and the instrumentation available.
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Dissolve the purified this compound modified peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.
-
For enzymatic digestion, denature the peptide in a suitable buffer (e.g., 8 M urea or 0.1% RapiGest SF) and reduce disulfide bonds with dithiothreitol (DTT) followed by alkylation with iodoacetamide.
-
Digest the peptide with a specific protease (e.g., trypsin, which cleaves C-terminal to lysine and arginine residues). The modification on a lysine residue will block tryptic cleavage at that site, providing an initial clue to its location.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptides using a reverse-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a database containing the sequence of the target peptide, specifying the mass of the Pal-Glu(OSu) modification as a variable modification on lysine and the N-terminus.
-
Manual validation of the MS/MS spectra is crucial. Look for a series of b- and y-ions that pinpoint the mass shift to a specific amino acid residue. The presence of fragment ions containing the modified lysine with the corresponding mass increase confirms the attachment site.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve a high concentration (typically >0.5 mM) of the purified modified peptide in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O) for NMR analysis. The sample must be free of paramagnetic impurities.
-
For unambiguous assignment, isotope labeling (¹³C, ¹⁵N) of the peptide during synthesis may be required, especially for larger peptides.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides an initial fingerprint of the peptide and can show the appearance of new signals from the palmitoyl chain.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (<5 Å), which is essential for sequential assignment and determining the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is particularly useful for resolving spectral overlap and confirming assignments.
-
-
Data Analysis:
-
Process the NMR data using software such as TopSpin or NMRPipe.
-
Assign the resonances of the unmodified peptide using the TOCSY and NOESY spectra.
-
Compare the spectra of the modified peptide to the unmodified peptide. The attachment of the Pal-Glu moiety to a specific lysine will cause significant chemical shift perturbations for the protons and carbons of that lysine residue and its immediate neighbors.
-
The appearance of new NOEs between the protons of the palmitoyl chain and specific protons of the peptide will provide definitive proof of the attachment site.
-
Edman Degradation Protocol
-
Sample Preparation:
-
The purified modified peptide is loaded onto a protein sequencer's sample cartridge, typically on a PVDF membrane. The sample must be free of non-volatile salts and detergents.
-
The amount of sample required is typically in the low picomole range.
-
-
Automated Sequencing:
-
The Edman degradation chemistry proceeds in an automated sequencer. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into a phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is then identified by HPLC by comparing its retention time to a standard mixture of PTH-amino acids.
-
-
Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids in each cycle.
-
When the sequencer reaches the modified lysine residue, the resulting PTH-derivative will have a unique retention time that is different from any of the standard 20 amino acids.
-
This unique peak, corresponding to the Pal-Glu-modified lysine, confirms its position in the sequence. It is important to have a standard of the modified PTH-amino acid for unambiguous identification, or to deduce its identity from the absence of the expected unmodified lysine and the appearance of a new, later-eluting peak.
-
Alternative Site-Specific Conjugation Methods
While NHS-ester chemistry is widely used, other methods for site-specific peptide lipidation exist, offering alternative strategies for targeted modification.
-
Thiol-Maleimide Chemistry: Modification of a unique cysteine residue with a maleimide-functionalized lipid. This is highly specific but requires the presence of a cysteine in the peptide sequence or its introduction via site-directed mutagenesis.
-
Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition offers a highly efficient and bioorthogonal method for peptide modification. This requires the incorporation of an azide or alkyne functionality into the peptide and the corresponding reactive partner on the lipid.
-
Enzymatic Ligation: Enzymes such as sortase A can be used to ligate a lipid-modified oligo-glycine to a specific recognition motif on the peptide, offering high specificity.
-
Native Chemical Ligation: This technique allows for the chemoselective reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond, enabling the ligation of a lipidated peptide segment.
The choice of conjugation strategy will influence the subsequent validation approach. However, the principles of using MS, NMR, and Edman degradation to confirm the site of modification remain broadly applicable.
Conclusion
Validating the site of this compound attachment is a critical step in the development of acylated peptide therapeutics. Mass spectrometry offers a high-throughput and sensitive method for initial confirmation. NMR spectroscopy provides unparalleled detail on the 3D structure of the modified peptide in solution, while Edman degradation offers a direct, albeit less versatile, sequencing approach. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, available resources, and the desired level of structural detail. This guide provides the foundational knowledge for researchers to make informed decisions in their peptide drug development endeavors.
References
Comparative Guide to Antibody Cross-Reactivity with Pal-Glu(OSu)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity concerning peptides modified with Pal-Glu(OSu)-OH (Nα-palmitoyl-L-glutamyl N-succinimidyl ester). This modification is a critical component in the design of long-acting peptide therapeutics, such as the glucagon-like peptide-1 (GLP-1) receptor agonist Liraglutide, where it facilitates albumin binding and extends the drug's half-life. Understanding the immunogenic potential and the specificity of antibody responses to this modification is crucial for the development of safe and effective biotherapeutics.
While direct and comprehensive cross-reactivity studies on antibodies raised specifically against the this compound moiety are not extensively available in public literature, this guide synthesizes available data on the immunogenicity of Liraglutide and related acylated peptides. It also presents detailed experimental protocols for assessing such cross-reactivity.
Executive Summary
The introduction of fatty acid moieties like this compound to peptide drugs can lead to the formation of anti-drug antibodies (ADAs). Clinical studies on Liraglutide have shown that a percentage of patients develop ADAs. The cross-reactivity of these antibodies is a key concern, as they may bind to the native peptide, the modified peptide, or even the fatty acid side chain itself, potentially impacting the drug's efficacy and safety. This guide explores the methodologies to dissect these antibody responses and provides a framework for evaluating new peptide-drug candidates.
Data on Anti-Drug Antibody (ADA) Cross-Reactivity in Acylated Peptides
The development of anti-drug antibodies is a known risk for biologic drugs, including modified peptides. For Liraglutide, which features the this compound modification, clinical trials have monitored the incidence of ADA formation and their cross-reactivity.
| Drug Product | ADA Incidence | Cross-Reactivity with Native GLP-1 | Neutralizing Activity | Reference |
| Liraglutide | ~8.6% - 10% | ~50% of ADA-positive patients | ~10% of ADA-positive patients | [1](--INVALID-LINK--) |
| Semaglutide | ~2% | All cross-reacted with endogenous GLP-1 | No neutralizing effect observed | [2](--INVALID-LINK--) |
Note: The data presented is for anti-drug antibodies generated in response to the entire drug molecule. Specific contributions of the this compound moiety to this immunogenicity and the precise epitopes recognized by these antibodies are not fully elucidated in publicly available data.
Experimental Protocols for Assessing Cross-Reactivity
To specifically investigate the cross-reactivity of antibodies against this compound modified peptides, a combination of immunoassays can be employed. A competitive ELISA is a particularly useful method to determine the fine specificity of the antibody response.
Protocol: Competitive ELISA for Specificity Assessment
This protocol is designed to differentiate antibody binding to the modified peptide, the unmodified peptide backbone, and the fatty acid side chain.
Materials:
-
High-binding 96-well ELISA plates
-
Antigens:
-
This compound modified peptide of interest (coating antigen)
-
Unmodified peptide backbone (competitor)
-
This compound alone or conjugated to a carrier protein (e.g., BSA) (competitor)
-
The full modified peptide (positive control competitor)
-
-
Serum or purified antibody samples to be tested
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound modified peptide at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
In separate tubes, pre-incubate the antibody samples with increasing concentrations of the competitor antigens (unmodified peptide, this compound conjugate, and the full modified peptide) for 1-2 hours at room temperature.
-
Add the antibody-competitor mixtures to the coated wells.
-
Include a control with antibody only (no competitor).
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Stop the reaction with the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: A decrease in signal in the presence of a competitor indicates that the antibodies bind to that competitor. By comparing the inhibition curves for each competitor, the relative specificity of the antibodies for the different components of the modified peptide can be determined.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the general workflow for producing and characterizing antibodies against a modified peptide to assess their cross-reactivity.
Caption: Workflow for antibody production and cross-reactivity characterization.
Logical Relationship in Competitive ELISA
This diagram illustrates the principle of the competitive ELISA for determining antibody specificity.
Caption: Principle of competitive ELISA for specificity determination.
Conclusion
The assessment of antibody cross-reactivity to post-translationally modified peptides, such as those containing the this compound acylation, is a critical step in the preclinical and clinical development of novel peptide therapeutics. While specific data on antibodies targeting only the this compound moiety is limited, the available information on Liraglutide and other acylated peptides highlights the potential for immunogenicity. The use of robust immunoassays, particularly competitive ELISA, is essential to dissect the specificity of the antibody response and to mitigate potential risks associated with unwanted cross-reactivity. Further research focused on the immunogenicity of the fatty acid side chains themselves will be invaluable for the rational design of next-generation, long-acting peptide drugs with improved safety profiles.
References
A Comparative Guide to the Stability of Pal-Glu(OSu)-OH and Related N-Hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of Pal-Glu(OSu)-OH, a key intermediate in the synthesis of liraglutide analogues, benchmarked against similar amine-reactive compounds. Understanding the stability of such reagents is critical for ensuring reproducibility in bioconjugation, peptide synthesis, and drug formulation. This document outlines the primary factors influencing the stability of N-hydroxysuccinimide (NHS) esters, presents comparative stability data, and provides detailed experimental protocols for in-house stability assessment.
Introduction to this compound and NHS Ester Stability
This compound, or (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid, is an N-acylated amino acid activated with an N-hydroxysuccinimide ester.[1][2] This structure makes it highly reactive towards primary amines, enabling the formation of stable amide bonds. This reactivity is harnessed in peptide synthesis and the modification of biomolecules.[3]
The utility of this compound and similar NHS esters is intrinsically linked to their stability. The primary pathway of degradation is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.[3][4] This hydrolysis is highly dependent on environmental conditions such as pH, temperature, and the composition of the solvent. Uncontrolled degradation of the NHS ester can lead to reduced conjugation efficiency, inconsistent results, and the generation of impurities.
Factors Influencing Stability
The stability of this compound is governed by several key factors inherent to NHS esters:
-
pH: The rate of hydrolysis of NHS esters is significantly influenced by pH. In aqueous solutions, the half-life of an NHS ester can range from hours at a neutral pH to mere minutes at an alkaline pH. While the optimal pH for reaction with primary amines is typically between 7.2 and 8.5, higher pH values in this range accelerate the competing hydrolysis reaction.
-
Temperature: Lower temperatures generally enhance the stability of NHS esters. Storage at -20°C or -80°C is recommended for long-term preservation of the solid compound and its stock solutions in anhydrous solvents.
-
Solvent and Moisture: NHS esters are highly susceptible to moisture. For this reason, they should be stored in a desiccated environment and dissolved in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The presence of water in these solvents will significantly reduce the reagent's activity over time.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for conjugation. Phosphate, borate, or carbonate buffers are recommended.
The palmitoyl (Pal) and glutamic acid (Glu) moieties of this compound also contribute to its overall properties. The long fatty acid chain increases hydrophobicity, which may influence its aggregation and presentation in aqueous media. The stability of the N-acyl linkage itself is generally high, but under strongly acidic conditions, cleavage can occur, although this is less of a concern under typical bioconjugation conditions.
Comparative Stability Data
While specific kinetic data for the hydrolysis of this compound is not extensively published, its stability can be benchmarked against general NHS esters and their more hydrophilic counterparts, sulfo-NHS esters. Sulfo-NHS esters contain a sulfonate group that imparts water solubility and can slightly increase stability in aqueous solutions.
| Compound Class | pH | Temperature (°C) | Approximate Half-life | Key Remarks |
| General NHS Ester | 7.0 | 0 | 4 - 5 hours | Hydrolysis is the primary degradation pathway. |
| 8.0 | 4 | 1 hour | Increased pH significantly accelerates hydrolysis. | |
| 8.6 | 4 | 10 minutes | Very rapid degradation at higher alkaline pH. | |
| Sulfo-NHS Ester | 7.0 - 8.0 | 4 | Slightly higher than NHS esters | Increased water solubility and marginally better stability in aqueous buffers. |
| This compound | Not specified | -20 | 1 month (in anhydrous solvent) | Recommended storage for stock solutions to minimize degradation. |
| Not specified | -80 | 6 months (in anhydrous solvent) | Optimal long-term storage for stock solutions. |
This table summarizes data compiled from multiple sources for general NHS esters. The stability of this compound is expected to follow similar trends.
Visualization of Degradation and Experimental Workflow
The primary degradation pathway for this compound in the presence of water is the hydrolysis of the active ester group.
Caption: Primary hydrolytic degradation pathway of this compound.
The workflow for assessing the stability of an NHS ester typically involves incubation under defined conditions followed by quantification of the remaining active compound or the appearance of degradation products.
Caption: General experimental workflow for stability assessment.
Experimental Protocols
The following protocols provide methods to quantify the stability of this compound by monitoring its hydrolysis.
This method quantifies the hydrolysis of the NHS ester by measuring the absorbance of the released N-hydroxysuccinimide (NHS) at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free aqueous buffer of desired pH (e.g., 100 mM sodium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
0.5-1.0 N NaOH for complete hydrolysis control
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. This solution should be prepared fresh.
-
Initiation of Hydrolysis: Add a small volume of the stock solution to the pre-warmed aqueous buffer to achieve a final concentration that gives an absorbance reading in the linear range (typically < 1.0). Mix quickly.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 260 nm over time. Record measurements at regular intervals.
-
Endpoint Measurement (Complete Hydrolysis): To determine the absorbance corresponding to 100% hydrolysis, take a separate aliquot of the reaction mixture and add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze all remaining NHS ester. Promptly measure the maximum absorbance at 260 nm.
-
Data Analysis: Plot absorbance vs. time. The rate of hydrolysis can be determined from the initial slope of the curve. The half-life (t½) can be calculated by determining the time at which the absorbance reaches 50% of the final endpoint absorbance.
This method directly measures the disappearance of the parent compound, this compound, over time, providing a more direct assessment of stability.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free aqueous buffer of desired pH
-
HPLC system with a UV detector and a suitable C18 reversed-phase column
-
Mobile phase components (e.g., Acetonitrile, Water, Trifluoroacetic acid)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
Procedure:
-
Method Development: Develop a reversed-phase HPLC method that effectively separates this compound from its hydrolysis product (Pal-Glu-OH) and N-hydroxysuccinimide.
-
Stock Solution and Incubation: Prepare a stock solution of this compound in anhydrous DMSO and initiate hydrolysis by diluting it into the desired aqueous buffer at a set temperature, as described in Protocol 1.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquot by adding a quenching solution (e.g., acidifying the sample) to prevent further degradation before analysis.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system.
-
Data Analysis: Record the peak area of the this compound peak at each time point. Plot the natural logarithm of the peak area versus time. For a first-order decay process, the plot will be linear. The slope of this line (k) is the degradation rate constant. The half-life can be calculated using the formula: t½ = 0.693 / k. A method based on hydrophilic interaction chromatography (HILIC) can also be used to quantify the released NHS.
Conclusion and Recommendations
The stability of this compound is comparable to other N-hydroxysuccinimide esters and is primarily challenged by hydrolysis. Careful control of pH, temperature, and moisture is paramount to maintaining its reactivity.
Key Recommendations:
-
Storage: Store solid this compound at -20°C or lower under desiccated conditions.
-
Solvents: Prepare stock solutions in high-quality, anhydrous DMSO or DMF. These solutions should be prepared fresh or stored in small, single-use aliquots at -80°C for up to six months.
-
Reaction Conditions: For optimal conjugation, perform reactions in amine-free buffers at a pH between 7.2 and 8.5, recognizing that the rate of hydrolysis increases towards the upper end of this range. Use the lowest temperature that allows for an efficient reaction rate.
-
Quality Control: For critical applications, it is advisable to perform a stability test or a functional assay to qualify new batches or previously opened vials of this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Pal-Glu(OSu)-OH
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Pal-Glu(OSu)-OH, a key reagent in peptide synthesis and drug development. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
I. Understanding the Compound: Safety and Handling
This compound, a palmitoylated glutamic acid N-hydroxysuccinimide (NHS) ester, is a moisture-sensitive powder. While specific toxicological properties are not extensively documented, it is prudent to handle it with the care required for all research-grade chemicals. Standard laboratory safety protocols should be strictly followed.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C or -80°C, away from moisture to prevent degradation.[1]
II. Quantitative Safety Data Summary
The following table summarizes the key safety information for this compound and related N-hydroxysuccinimide esters. This data is compiled from various supplier safety data sheets (SDS) and should be used as a primary reference for handling and disposal.
| Identifier | Specification |
| Chemical Name | (2S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-2-(hexadecanoylamino)-5-oxopentanoic acid |
| CAS Number | 294855-91-7 |
| Molecular Formula | C₂₅H₄₂N₂O₇ |
| Appearance | White to off-white powder |
| Primary Hazards | Potential skin and eye irritant. The toxicological properties have not been fully investigated. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |
| Handling | Avoid breathing dust. Use in a well-ventilated area. Prevent contact with skin and eyes.[2] |
| Storage | Store in a cool, dry place. Keep container tightly closed. Moisture sensitive. Recommended storage at -20°C or -80°C.[1] |
| Disposal Consideration | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations. Do not discharge to sewer systems.[3] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process involves the hydrolysis of the reactive N-hydroxysuccinimide ester to a less reactive carboxylic acid, followed by appropriate waste collection.
Experimental Protocol: Inactivation of this compound
-
Preparation:
-
Perform the entire procedure within a certified chemical fume hood.
-
Prepare a 1M solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a phosphate buffer with a pH ≥ 8.5.
-
Ensure all necessary PPE is worn.
-
-
Inactivation Procedure:
-
For small quantities of expired or waste this compound powder, carefully transfer the solid into a suitable beaker.
-
Slowly add the basic solution to the beaker containing the this compound. A general rule is to use a sufficient volume to fully dissolve and react with the compound.
-
Stir the mixture at room temperature for several hours (a minimum of 2-3 hours is recommended) to ensure complete hydrolysis of the NHS ester. The N-hydroxysuccinimide will be released, and the glutamate derivative will be converted to its corresponding carboxylate.
-
-
Neutralization and Collection:
-
After the reaction is complete, check the pH of the solution. If necessary, neutralize it with a mild acid (e.g., 1M HCl) to a pH between 6 and 8.
-
The resulting aqueous solution should be collected in a designated hazardous waste container for aqueous chemical waste.
-
Clearly label the waste container with its contents.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a sealed bag and disposed of as solid chemical waste.
-
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial handling to final waste collection.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Personal protective equipment for handling Pal-Glu(OSu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Pal-Glu(OSu)-OH, a side chain of Liraglutide used in type 2 diabetes mellitus research.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Precautions
This compound contains a reactive N-Hydroxysuccinimide (NHS) ester, making it susceptible to hydrolysis and requiring careful handling to prevent exposure and maintain chemical stability.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. A comprehensive list of required and recommended PPE is provided below.
| PPE Category | Specific Requirements | Reasoning |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles when handling large quantities or if there is a splash hazard. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if engineering controls are not sufficient or when handling bulk quantities that may generate dust. | Minimizes inhalation of airborne particles. |
Engineering Controls
| Control | Recommendation |
| Ventilation | Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage is at -20°C for long-term stability.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling and using this compound in a laboratory setting.
Preparation and Reconstitution
-
Acclimatization : Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Weighing : Weigh the desired amount of the compound in a chemical fume hood. Avoid creating dust.
-
Dissolution : Dissolve this compound in an appropriate anhydrous solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] Ensure the solvent is completely anhydrous to prevent hydrolysis of the reactive NHS ester.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation reaction using this compound.
Disposal Plan: Deactivation and Waste Management
Unreacted this compound and contaminated materials must be deactivated and disposed of as chemical waste. The reactive NHS ester can be "quenched" through hydrolysis or reaction with an amine.
Quenching Protocol
This protocol is for the deactivation of small quantities of unreacted this compound.
| Step | Procedure |
| 1. Prepare Quenching Solution | Prepare a quenching solution of either: • Option A (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water. • Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) solution. Caution: This reaction can be exothermic. |
| 2. Quenching Reaction | In a designated fume hood, add the quenching solution to the waste containing this compound. Stir the mixture at room temperature for at least one hour to ensure complete deactivation of the NHS ester. |
| 3. Neutralization (for Hydrolysis) | If using NaOH (Option B), neutralize the solution with an appropriate acid (e.g., HCl) to a pH between 6 and 8. Monitor the pH using pH paper or a pH meter. |
| 4. Waste Collection | Collect the quenched solution in a clearly labeled hazardous waste container. The label should include the chemical names of all components, including the reaction byproducts. |
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste before the container is discarded.
Waste Disposal Logical Relationship
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
